BI-9321
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21FN4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine |
InChI |
InChI=1S/C22H21FN4/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19/h4-10,12H,11,24H2,1-3H3 |
InChI Key |
WOAOENGFAAUUGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-9321; BI 9321; BI9321 |
Origin of Product |
United States |
Foundational & Exploratory
BI-9321 mechanism of action on NSD3
An In-depth Technical Guide on the Mechanism of Action of BI-9321 on NSD3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a first-in-class, potent, and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] By binding to the methyl-lysine binding pocket of the PWWP1 domain, this compound disrupts the interaction of NSD3 with histones, leading to downstream effects on gene expression and cell proliferation.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on NSD3, including quantitative binding and cellular activity data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound acts as a competitive inhibitor of the NSD3 PWWP1 domain. The PWWP domain is a "reader" domain that recognizes and binds to specific post-translational modifications on histone tails, particularly methylated lysines. The NSD3 PWWP1 domain is crucial for the localization of NSD3 to chromatin and for its role in transcriptional regulation.
The core mechanism of action of this compound involves the following key steps:
-
Direct Binding to the NSD3 PWWP1 Domain: this compound was developed through fragment-based screening to specifically target the methyl-lysine binding site of the PWWP1 domain of NSD3. The high affinity and selectivity of this interaction have been confirmed through multiple biophysical assays.
-
Disruption of NSD3-Histone Interaction: By occupying the binding pocket, this compound prevents the PWWP1 domain from engaging with its natural ligands on histone tails. This has been demonstrated in cellular assays where this compound disrupts the interaction between NSD3 and histone H3.
-
Modulation of Downstream Signaling and Cellular Effects: The inhibition of the NSD3-PWWP1 interaction by this compound leads to downstream consequences, including the downregulation of the proto-oncogene Myc messenger RNA (mRNA) expression. This ultimately results in reduced cell proliferation in certain cancer cell lines, such as the acute myeloid leukemia (AML) cell line MOLM-13.
NSD3 is known to be involved in several signaling pathways implicated in cancer. For instance, the long isoform of NSD3 can cooperate with EZH2 and RNA polymerase II to activate NOTCH signaling through H3K36 methylation, which in turn drives breast tumor initiation and metastasis. While this compound targets the PWWP1 reader domain and not the catalytic SET domain responsible for methylation, its ability to displace NSD3 from chromatin can indirectly influence these pathways.
Quantitative Data
The following tables summarize the key quantitative data for the interaction of this compound with the NSD3 PWWP1 domain and its cellular effects.
Table 1: In Vitro Binding Affinity of this compound to NSD3 PWWP1
| Assay Type | Parameter | Value | Conditions |
| Surface Plasmon Resonance (SPR) | Kd | 166 nM | 50 mM TRIS, pH 8.0; 150 mM NaCl; 1 mM TCEP; 0.005 % Tween 20; 2% DMSO |
| Isothermal Titration Calorimetry (ITC) | Kd | 445 nM | 20 mM HEPES, 100 mM NaCl, 3% DMSO, pH 8.0 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 203 nM | PBS; 0.05% Tween20; 0.1 % BSA |
Data sourced from opnMe.com.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Description |
| NanoBRET | U2OS | IC50 | 1.2 µM | Disruption of NSD3-PWWP1 and histone H3 interaction. |
| Cell Proliferation | MOLM-13 | IC50 | 26.8 µM | Antiproliferative activity measured after 6 days. |
| Cell Proliferation (in presence of JQ1) | MOLM-13 | IC50 | 0.139 µM | Potentiation of the effects of the BET inhibitor JQ1. |
Data sourced from MedchemExpress.com and other sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant NSD3 PWWP1 Domain Expression and Purification
This protocol is essential for obtaining the purified protein required for in vitro binding assays such as SPR and ITC.
a. Expression:
-
The plasmid containing the human NSD3 PWWP1 domain (residues 247-398) with an N-terminal His-tag is transformed into E. coli BL21(DE3) cells.
-
A starter culture is grown overnight at 37°C in LB medium containing the appropriate antibiotic.
-
The starter culture is used to inoculate a larger volume of LB medium, which is then grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM.
-
The culture is then incubated overnight at 18°C with shaking.
-
Cells are harvested by centrifugation and the pellet is stored at -80°C.
b. Purification:
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The eluted fractions are analyzed by SDS-PAGE for purity.
-
Pure fractions are pooled and subjected to size-exclusion chromatography for further purification and buffer exchange into the final buffer used for downstream assays.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of this compound to the NSD3 PWWP1 domain in real-time.
-
Immobilization: The purified NSD3 PWWP1 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A serial dilution of this compound in running buffer (e.g., 50 mM TRIS, pH 8.0; 150 mM NaCl; 1 mM TCEP; 0.005 % Tween 20; 2% DMSO) is injected over the sensor surface.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 interaction model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding to determine the thermodynamic parameters of the interaction.
-
Sample Preparation: Purified NSD3 PWWP1 protein is placed in the sample cell, and this compound is loaded into the titration syringe. Both are in the same buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3% DMSO, pH 8.0).
-
Titration: A series of small injections of this compound are made into the protein solution while the heat released or absorbed is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET™ Cellular Assay
This assay measures the disruption of the NSD3-PWWP1 interaction with histone H3 in living cells.
-
Cell Culture and Transfection: U2OS cells are co-transfected with plasmids encoding for NSD3-PWWP1 fused to NanoLuc® luciferase (the donor) and histone H3 fused to HaloTag® (the acceptor).
-
Compound Treatment: The transfected cells are treated with a serial dilution of this compound or a negative control.
-
Assay Measurement: The HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) and the NanoLuc® substrate are added to the cells. The luminescence and fluorescence are measured.
-
Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The IC50 value is determined by plotting the BRET ratio against the concentration of this compound.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
-
Cell Seeding: MOLM-13 cells are seeded into 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 6 days).
-
Viability Measurement: Cell viability is assessed using a reagent such as resazurin (e.g., RealTime-Glo™ MT Cell Viability Assay), which is converted to a fluorescent product by metabolically active cells.
-
Data Analysis: The fluorescence is measured, and the IC50 value is calculated by plotting cell viability against the concentration of this compound.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the changes in Myc mRNA expression following treatment with this compound.
-
Cell Treatment and RNA Extraction: MOLM-13 cells are treated with this compound for a specified time. Total RNA is then extracted from the cells.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for Myc and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of Myc mRNA is calculated using the ΔΔCt method.
Visualizations
Signaling Pathway
Caption: this compound inhibits the NSD3 PWWP1 domain, disrupting downstream signaling.
Experimental Workflow: In Vitro Binding Analysis
Caption: Workflow for determining the in vitro binding properties of this compound to NSD3.
Experimental Workflow: Cellular Activity Analysis
Caption: Workflow for assessing the cellular effects of this compound.
References
- 1. Bio NSD3 PWWP1 Expression and Purification Protocol [zenodo.org]
- 2. Bio NSD3 PWWP1 Expression and Purification Protocol – openlabnotebooks.org [openlabnotebooks.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-9321: A Technical Guide to a First-in-Class NSD3-PWWP1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BI-9321, a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). This compound serves as a critical tool for investigating the biological functions of NSD3 and its role in disease, particularly in oncology.
Core Function and Mechanism of Action
This compound is a first-in-class antagonist that specifically targets the methyl-lysine binding site of the PWWP1 domain of NSD3.[1][2] The NSD3 protein, an epigenetic regulator, is frequently amplified in various cancers, and its PWWP1 domain has been identified as crucial for the viability of certain cancer cells, such as in acute myeloid leukemia (AML).[2] By binding to the NSD3-PWWP1 domain, this compound disrupts its interaction with histones, thereby modulating downstream gene expression.[1][3] A key downstream effect observed is the downregulation of Myc messenger RNA (mRNA), leading to reduced cell proliferation in cancer cell lines like MOLM-13.
The following diagram illustrates the proposed signaling pathway affected by this compound:
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro and cellular assays.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Target | Value | Assay Method | Reference |
| Kd | NSD3-PWWP1 | 166 nM | Surface Plasmon Resonance (SPR) | |
| IC50 | NSD3-PWWP1-Histone Interaction | 1.2 µM | NanoBRET in U2OS cells | |
| In Vitro Potency | NSD3-PWWP1 | 200 nM | Not specified |
Table 2: Cellular Activity
| Parameter | Cell Line | Value | Assay Method | Reference |
| Cellular Target Engagement | Not specified | ~1 nM | Not specified | |
| Cellular Target Engagement | U2OS | 1 µM | FRAP & BRET | |
| Proliferation Inhibition (IC50) | MOLM-13 | 26.8 µM | RealTime-Glow MT Cell Viability Assay |
Table 3: Selectivity
| Target | Activity | Reference |
| NSD2-PWWP1 | Inactive | |
| NSD3-PWWP2 | Inactive |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Surface Plasmon Resonance (SPR) for Kd Determination
Objective: To determine the binding affinity (Kd) of this compound to the NSD3-PWWP1 domain.
Methodology:
-
Immobilization: The purified NSD3-PWWP1 protein is immobilized on a sensor chip (e.g., CM5 series) via amine coupling.
-
Analyte Preparation: A dilution series of this compound is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The this compound solutions are injected over the sensor surface at a constant flow rate. The association and dissociation are monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
NanoBRET™ Assay for Cellular Target Engagement
Objective: To measure the inhibition of the NSD3-PWWP1 and histone H3 interaction by this compound in live cells.
Methodology:
-
Cell Culture and Transfection: U2OS cells are co-transfected with expression vectors for NSD3-PWWP1 fused to NanoLuc® luciferase (donor) and histone H3 fused to HaloTag® (acceptor).
-
Compound Treatment: Transfected cells are treated with a serial dilution of this compound.
-
Substrate Addition: The NanoBRET™ Nano-Glo® substrate and the HaloTag® ligand are added to the cells.
-
Signal Detection: The luminescence signals from the donor (NanoLuc®) and the acceptor (HaloTag®) are measured.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The IC50 value is determined by plotting the BRET ratio against the concentration of this compound.
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
Objective: To assess the cellular target engagement of this compound by measuring changes in the mobility of GFP-tagged NSD3.
Methodology:
-
Cell Culture and Transfection: U2OS cells are transfected with a vector expressing a GFP-tagged NSD3 construct.
-
Compound Treatment: Cells are treated with this compound or a vehicle control.
-
Photobleaching: A specific region of interest (ROI) within the nucleus of a cell is photobleached using a high-intensity laser.
-
Image Acquisition: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: The fluorescence intensity in the ROI over time is measured and normalized. The half-maximal recovery time (t1/2) and the mobile fraction are calculated to determine changes in protein dynamics upon compound treatment.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of MOLM-13 cells.
Methodology:
-
Cell Seeding: MOLM-13 cells are seeded in a multi-well plate.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a suitable assay, such as the RealTime-Glo™ MT Cell Viability Assay, which measures metabolic activity.
-
Data Analysis: The luminescence signal is plotted against the concentration of this compound to determine the IC50 value.
Quantitative PCR (qPCR) for Myc mRNA Downregulation
Objective: To quantify the change in Myc mRNA expression in MOLM-13 cells following treatment with this compound.
Methodology:
-
Cell Treatment: MOLM-13 cells are treated with this compound or a vehicle control for a specified time.
-
RNA Extraction: Total RNA is extracted from the cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for Myc and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of Myc mRNA is calculated using the ΔΔCt method.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing a novel chemical probe like this compound.
References
The Discovery and Development of BI-9321: A First-in-Class NSD3-PWWP1 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9321 is a potent and selective, first-in-class chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] Developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC), this compound originated from a fragment-based screening approach followed by extensive structure-based optimization.[1][3] This molecule has emerged as a critical tool for elucidating the biological functions of the NSD3-PWWP1 domain, a reader of histone methylation marks, and for exploring its therapeutic potential, particularly in oncology.[4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.
Introduction to NSD3 and the PWWP1 Domain
Nuclear receptor-binding SET domain 3 (NSD3), encoded by the WHSC1L1 gene, is a histone methyltransferase that plays a crucial role in regulating gene expression through epigenetic mechanisms. The NSD3 protein exists in multiple isoforms, which contain various functional domains, including a catalytic SET domain responsible for histone lysine methylation and several "reader" domains that recognize specific histone modifications.
Among these reader domains are two PWWP domains, named for a conserved Pro-Trp-Trp-Pro motif. The PWWP1 domain, in particular, has been identified as a key reader of histone H3 lysine 36 methylation (H3K36me), a mark associated with active transcription. The interaction of the NSD3-PWWP1 domain with methylated histones is crucial for the recruitment of NSD3 to chromatin and the subsequent regulation of target gene expression. Aberrant activity and amplification of the WHSC1L1 gene are frequently observed in various cancers, including breast, squamous lung cancer, and acute myeloid leukemia (AML), making NSD3 an attractive therapeutic target.
Discovery of this compound
The discovery of this compound was a result of a systematic fragment-based screening (FBS) campaign aimed at identifying small molecules that bind to the methyl-lysine binding site of the NSD3-PWWP1 domain. This was followed by a structure-based design and optimization process to enhance potency and selectivity.
Fragment-Based Screening and Hit Identification
Initial binders to the NSD3-PWWP1 domain were identified using fragment-based screening methods. These low-molecular-weight fragments served as starting points for chemical elaboration.
Structure-Based Optimization
The development from initial fragment hits to the potent and selective antagonist this compound was guided by X-ray crystallography. The co-crystal structure of the NSD3-PWWP1 domain in complex with this compound (PDB code: 6G2O) revealed key interactions within the binding pocket, allowing for rational, structure-based optimization of the chemical scaffold. This process led to the identification of this compound as a highly potent and selective ligand. A closely related analogue, BI-9466, which is over 500-fold less active, was developed as a negative control for biological experiments.
Mechanism of Action
This compound functions as a competitive antagonist of the NSD3-PWWP1 domain. It binds to the aromatic cage of the PWWP1 domain, which is responsible for recognizing and binding to methylated lysine residues on histone tails. By occupying this binding site, this compound prevents the interaction of NSD3 with its cognate histone marks on chromatin. This disruption of NSD3's "reader" function leads to the modulation of NSD3-dependent gene expression programs. Notably, in MOLM-13 acute myeloid leukemia cells, treatment with this compound leads to the downregulation of Myc messenger RNA (mRNA) expression and a reduction in cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, BI-9466.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Assay | Target | Value | Reference |
| This compound | Surface Plasmon Resonance (SPR) | NSD3-PWWP1 | Kd = 166 ± 3 nM | |
| This compound | Isothermal Titration Calorimetry (ITC) | NSD3-PWWP1 | Kd = 445 ± 8 nM | |
| This compound | TR-FRET | NSD3-PWWP1 | IC50 = 203 ± 11 nM | |
| This compound | NanoBRET Cellular Assay (U2OS cells) | H3-NSD3-PWWP1 Interaction | IC50 = 1.2 µM | |
| BI-9466 | TR-FRET | NSD3-PWWP1 | >500-fold weaker affinity than this compound | |
| BI-9466 | Surface Plasmon Resonance (SPR) | NSD3-PWWP1 | Kd = 144 µM |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Value | Reference |
| This compound | MOLM-13 | Proliferation | Reduced proliferation | |
| This compound | MOLM-13 | Gene Expression | Downregulation of Myc mRNA | |
| This compound | DIPG 13 | Cell Viability | IC50 = 88.13 µM | |
| This compound | DIPG IV | Cell Viability | 93.18% viability at 10 µM |
Table 3: Selectivity Profile
| Compound | Target/Assay | Result | Reference |
| This compound | NSD2-PWWP1, NSD3-PWWP2 | Inactive | |
| This compound | 14 other PWWP domains (DSF) | No significant stabilization (≥2 °C) | |
| This compound | 31 Kinases | No hits | |
| This compound | 35 Protein, DNA, and RNA methyltransferases | No liabilities at 10 µM | |
| This compound | SafetyScreen44TM | No hits |
Table 4: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | BI-9466 | Reference |
| Molecular Weight | 469.81 g/mol | - | |
| logD @ pH 11 | 1.5 | -0.16 | |
| Solubility @ pH 6.8 | > 100 µg/mL | n.d. | |
| Caco-2 Permeability AB @ pH 7.4 | 16 x 10-6 cm/s | n.d. | |
| Caco-2 Efflux Ratio | 2.8 | n.d. | |
| Microsomal Stability (human/mouse/rat) | <23 / <24 / <24 % QH | n.d. | |
| Hepatocyte Stability (human/mouse/rat) | <10 / n.d. / 31 % QH | n.d. | |
| Plasma Protein Binding (human/mouse/rat) | 41.7 / 43.5 / 45.5 % | n.d. | |
| CYP Inhibition (IC50) | 3A4: 19 µM, 2C8: 5.4 µM, 2C9: 1.3 µM, 2C19: < 0.2 µM, 2D6: 23 µM | n.d. |
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding affinity (Kd) of this compound to the NSD3-PWWP1 domain.
Methodology:
-
Immobilize biotinylated NSD3-PWWP1 protein on a streptavidin-coated sensor chip.
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to measure association and dissociation.
-
Regenerate the sensor chip surface between injections using an appropriate regeneration solution.
-
Fit the steady-state response data to a 1:1 interaction model to calculate the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
Objective: To provide an orthogonal biophysical method to determine the binding affinity and thermodynamic parameters of the this compound and NSD3-PWWP1 interaction.
Methodology:
-
Place a solution of NSD3-PWWP1 protein in the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
NanoBRET Target Engagement Assay
Objective: To measure the ability of this compound to disrupt the interaction between NSD3-PWWP1 and histone H3 in a cellular context.
Methodology:
-
Co-transfect U2OS cells with plasmids encoding for C-terminally NanoLuc-tagged NSD3-PWWP1 and C-terminally HaloTag-fused histone H3.
-
Add a fluorescent HaloTag ligand that serves as the BRET energy acceptor.
-
Treat the cells with increasing concentrations of this compound or the negative control BI-9466.
-
Add the NanoLuc substrate to initiate the bioluminescence reaction.
-
Measure both the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Seed cells (e.g., MOLM-13) in 96-well plates at an appropriate density.
-
Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo.
-
Measure the fluorescence or luminescence signal and normalize it to the vehicle-treated control.
-
Plot the percentage of proliferation against the compound concentration to observe the dose-dependent effect.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the effect of this compound on the mRNA expression of target genes, such as Myc.
Methodology:
-
Treat cells (e.g., MOLM-13) with this compound or vehicle control for a defined period.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for Myc and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the amplification data to determine the relative change in Myc mRNA expression in this compound-treated cells compared to control-treated cells.
Visualizations
Signaling Pathway of NSD3-PWWP1 Inhibition by this compound
Caption: Inhibition of the NSD3-PWWP1 domain by this compound disrupts chromatin binding and downregulates Myc expression.
This compound Discovery Workflow
Caption: The workflow for the discovery of this compound, from fragment screening to a characterized chemical probe.
Future Directions and Conclusion
This compound stands as a seminal achievement in the development of chemical probes for epigenetic reader domains. Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for the scientific community to further investigate the biological roles of the NSD3-PWWP1 domain in both normal physiology and disease states. While this compound itself has shown modest effects on cell growth as a single agent in some contexts, it has proven useful in validating NSD3 as a therapeutic target. For instance, this compound has been utilized as the NSD3-binding warhead in the development of proteolysis-targeting chimeras (PROTACs), such as MS9715, which induce the degradation of the entire NSD3 protein. These degraders have shown superior anti-proliferative effects compared to this compound alone, highlighting the potential for therapeutic strategies that eliminate NSD3 rather than just inhibiting one of its domains.
References
The Structure-Activity Relationship of BI-9321: A Technical Guide
An In-depth Analysis of a First-in-Class Chemical Probe for the NSD3-PWWP1 Domain
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BI-9321, a potent and selective chemical probe for the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 3 (NSD3). Developed for researchers, scientists, and drug development professionals, this document details the key quantitative data, experimental methodologies, and relevant biological pathways associated with this compound and its analogs.
Introduction
This compound is a first-in-class antagonist of the NSD3-PWWP1 domain, discovered through a fragment-based screening approach.[1][2] NSD3 is a histone methyltransferase implicated in various cancers, and its PWWP1 domain is crucial for its chromatin localization and function.[2][3] this compound serves as a valuable tool to investigate the biological roles of the NSD3-PWWP1 domain in health and disease.[1] It specifically targets the methyl-lysine binding site of the PWWP1 domain, leading to the disruption of its interaction with histones. This inhibitory action has been shown to downregulate Myc messenger RNA expression and reduce cell proliferation in acute myeloid leukemia cell lines.
Structure-Activity Relationship of this compound and Analogs
The development of this compound involved systematic modifications of an initial fragment hit to optimize its potency and selectivity. The following table summarizes the structure-activity relationship for this compound and its key analogs. The data highlights the importance of specific chemical moieties for binding affinity to the NSD3-PWWP1 domain and cellular activity.
| Compound | Modification | TR-FRET IC50 (µM) | SPR Kd (nM) | NanoBRET IC50 (µM) |
| Fragment Hit | Initial scaffold | >100 | ND | ND |
| Intermediate 1 | Addition of dimethylphenyl group | 15 | ND | ND |
| Intermediate 2 | Introduction of aza-bicyclo-decane | 2.5 | ND | ND |
| This compound | Introduction of fluorine and aminomethyl group | 0.2 | 166 | 1.2 |
| BI-9466 (Negative Control) | Replacement of fluoro-aza-bicyclo-decane with a methyl-triazole | >100 | >30,000 | >100 |
ND: Not Determined
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of compounds against the NSD3-PWWP1 domain.
-
Reagents: His-tagged NSD3-PWWP1 protein, biotinylated H3K36me3 peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-Allophycocyanin (APC) (acceptor).
-
Procedure:
-
Compounds are serially diluted in the assay buffer.
-
His-NSD3-PWWP1, biotinylated H3K36me3, and the test compound are incubated together.
-
Europium-labeled anti-His antibody and Streptavidin-APC are added.
-
After incubation, the TR-FRET signal is measured on a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: The ratio of the emission signals (665 nm/620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) Assay
SPR was utilized to measure the binding affinity (dissociation constant, Kd) of this compound to the NSD3-PWWP1 domain.
-
Immobilization: His-tagged NSD3-PWWP1 is captured on a CM5 sensor chip with an anti-His antibody.
-
Binding: A series of concentrations of this compound in running buffer are injected over the sensor surface.
-
Data Collection: The change in the resonance angle, proportional to the mass bound to the sensor surface, is recorded in real-time.
-
Data Analysis: The equilibrium binding responses are plotted against the compound concentrations, and the data is fitted to a 1:1 binding model to determine the Kd.
NanoBRET Cellular Target Engagement Assay
This assay measures the ability of this compound to disrupt the interaction between NSD3 and histone H3 in living cells.
-
Cell Line: U2OS cells are co-transfected with plasmids encoding for NanoLuc-NSD3-PWWP1 and HaloTag-Histone H3.
-
Procedure:
-
Transfected cells are plated in a 96-well plate.
-
A cell-permeable HaloTag ligand labeled with a fluorescent reporter is added.
-
This compound is added at various concentrations.
-
The NanoBRET substrate is added, and luminescence and fluorescence are measured.
-
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the cellular IC50.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and the discovery process of this compound.
Caption: The NSD3-PWWP1 signaling pathway and its inhibition by this compound.
Caption: The experimental workflow for the discovery and characterization of this compound.
References
An In-Depth Technical Guide to the PWWP1 Domain of NSD3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a critical epigenetic regulator and a member of the NSD family of histone methyltransferases. Its role in mono- and di-methylating histone H3 at lysine 36 (H3K36) is fundamental to chromatin integrity and gene expression. The NSD3 gene is frequently amplified in various cancers, positioning it as a significant oncogene and a compelling therapeutic target. This guide focuses on the N-terminal PWWP1 domain of NSD3, a key "reader" module that recognizes methylated histones. We will explore its structure, function, involvement in oncogenic pathways, and the development of targeted therapeutics, from small-molecule inhibitors to advanced proteolysis-targeting chimeras (PROTACs).
Introduction: The NSD Family and the Significance of NSD3
The NSD family, comprising NSD1, NSD2, and NSD3, are crucial enzymes that catalyze the methylation of H3K36, generating H3K36me1 and H3K36me2.[1] These modifications are vital for regulating gene expression and maintaining chromatin structure. Alterations in NSD protein function are linked to various human diseases, including developmental disorders and cancer.[1]
NSD3 is encoded by the WHSC1L1 gene, located within the 8p11-p12 chromosomal region, an area frequently amplified in cancers such as breast, lung, and colon cancer.[1][2] The NSD3 gene produces multiple isoforms through alternative splicing, most notably a full-length protein (NSD3L) and a short isoform (NSD3s).[3] While NSD3L contains the catalytic SET domain responsible for methyltransferase activity, NSD3s lacks this domain. Both isoforms, however, feature the PWWP1 domain, a critical module for chromatin recognition.
The PWWP domain, named for a conserved Pro-Trp-Trp-Pro motif, functions as an epigenetic "reader." It recognizes and binds to specific post-translational modifications on histones, particularly methylated lysines, thereby tethering the protein to specific chromatin locations to exert its regulatory functions.
Structure and Function of the NSD3 PWWP1 Domain
The PWWP1 domain of NSD3 is a key mediator of its chromatin-associated functions. It acts as a reader of the histone code, specifically recognizing and binding to histone H3 tails that are methylated at lysine 36 (H3K36me2).
Structurally, the PWWP domain contains a conserved aromatic cage—composed of residues Tyr281, Trp284, and Phe312—which is essential for engaging the methyl-lysine side chain through cation-π and hydrophobic interactions. This specific binding anchors NSD3 to regions of chromatin marked by H3K36 methylation, influencing local chromatin structure and gene transcription.
For the short NSD3s isoform, which lacks a catalytic methyltransferase domain, the PWWP1 domain is paramount. NSD3s functions as an adapter or scaffold protein, and its PWWP1 domain is essential for this role. It has been shown to be critical for the viability of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).
Role of the NSD3 PWWP1 Domain in Oncogenesis
The amplification of the WHSC1L1 gene makes NSD3 a potent oncogene. The PWWP1 domain is central to its cancer-promoting activities, especially through the action of the NSD3s isoform.
A key oncogenic mechanism involves the regulation of the proto-oncogene Myc. The NSD3s isoform, via its PWWP1 domain, acts as a crucial adaptor protein that links the bromodomain and extraterminal (BET) protein BRD4 to the CHD8 chromatin remodeler. This complex is recruited to target genes, including Myc, to sustain their expression and promote cancer cell proliferation and survival. The dependence of AML cells on this interaction underscores the PWWP1 domain's importance as a therapeutic target.
Therapeutic Targeting of the NSD3 PWWP1 Domain
The critical role of the PWWP1 domain in sustaining oncogenic gene expression programs has made it an attractive target for therapeutic intervention.
Small-Molecule Inhibition: The BI-9321 Chemical Probe
Fragment-based screening led to the discovery of This compound , a first-in-class, potent, and selective chemical probe that antagonizes the NSD3 PWWP1 domain. This compound occupies the methyl-lysine binding pocket, thereby preventing the domain from engaging with histones. As a single agent, this compound has been shown to downregulate Myc mRNA expression and reduce the proliferation of AML cell lines. However, its efficacy in inducing cancer cell death is limited, suggesting that simple inhibition of the reader function may not be sufficient for a robust therapeutic effect.
Targeted Protein Degradation: PWWP1-based PROTACs
To overcome the limitations of simple inhibition, researchers have developed Proteolysis Targeting Chimeras (PROTACs) that hijack the cell's ubiquitin-proteasome system to induce the degradation of the entire NSD3 protein. MS9715 is a PROTAC designed by linking the PWWP1 binder this compound to a ligand for the VHL E3 ubiquitin ligase.
This approach has proven superior to inhibition alone. By inducing the degradation of both NSD3L and NSD3s isoforms, MS9715 more effectively suppresses the NSD3- and cMyc-associated gene-expression programs, phenocopying a genetic knockout of NSD3 and leading to more potent anti-cancer effects.
Quantitative Data on NSD3 PWWP1 Inhibitors
The development of molecules targeting the NSD3 PWWP1 domain has yielded quantitative data on their binding affinity and inhibitory potential.
| Compound | Target Domain | Assay Type | Binding Affinity (Kd) | Cellular Activity (IC50) | Reference |
| This compound | NSD3-PWWP1 | SPR | 166 ± 3 nM | - | |
| ITC | 445 ± 8 nM | - | |||
| NanoBRET | - | 1.2 ± 0.06 µM | |||
| Cell Viability (MOLM-13) | - | 26.8 ± 4.4 µM | |||
| MS9715 (PROTAC) | NSD3-PWWP1 | ITC | 1.3 ± 0.17 µM | - | |
| Degradation (DC50) | - | 4.9 ± 0.4 µM | |||
| BI-9466 | NSD3-PWWP1 | - | No significant effect | No significant effect |
Note: BI-9466 is a structurally related negative control for this compound that shows no significant binding or cellular activity.
Key Experimental Protocols
The study of the NSD3 PWWP1 domain and its inhibitors relies on a variety of robust biochemical and cellular assays.
AlphaScreen Assay for PWWP1-Histone Interaction
This protocol describes a method to measure the inhibitory effect of a compound on the interaction between the NSD3 PWWP1 domain and a biotinylated H3K36me2 peptide.
-
Reagents & Materials:
-
Recombinant GST-tagged NSD3 PWWP1 protein.
-
Biotinylated histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-K(Me2)-GGK-biotin).
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Anti-GST Acceptor beads (PerkinElmer).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well low-volume microplates (e.g., ProxiPlate).
-
-
Procedure:
-
Prepare a mix of GST-NSD3-PWWP1 and biotin-H3K36me2 peptide in assay buffer.
-
Dispense 5 µL of the protein-peptide mix into the wells of a 384-well plate.
-
Add 50 nL of test compound dilutions or DMSO (control) to the respective wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Prepare a mix of Anti-GST Acceptor beads and Streptavidin-coated Donor beads in assay buffer. Add 5 µL of this bead suspension to all wells.
-
Seal the plate and incubate in the dark for 1-2 hours at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader), exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
This protocol measures the thermodynamic parameters of a compound binding to the NSD3 PWWP1 domain.
-
Reagents & Materials:
-
Purified, concentrated NSD3 PWWP1 protein (e.g., 10-50 µM).
-
Concentrated ligand/compound (e.g., 100-500 µM).
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
-
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein solution and the compound solution for at least 10 minutes before use.
-
Load the protein solution (approx. 300 µL) into the sample cell of the calorimeter.
-
Load the compound solution (approx. 100 µL) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, timed injections (e.g., 15-20 injections of 2 µL each) of the compound into the protein solution while stirring.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the peaks from the raw ITC data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol is used to identify the genome-wide binding sites of NSD3.
-
Cross-linking and Cell Lysis:
-
Cross-link protein-DNA complexes in cultured cells (e.g., MOLM-13) by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells to release the nuclei. Isolate the chromatin.
-
-
Chromatin Fragmentation:
-
Fragment the chromatin into 200-600 bp pieces using sonication. The extent of fragmentation should be verified on an agarose gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to NSD3 (or a control IgG).
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the ChIP DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control sample.
-
Perform high-throughput sequencing on a platform like Illumina.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are significantly enriched in the NSD3 IP sample compared to the input control. These peaks represent NSD3 binding sites.
-
Conclusion
The PWWP1 domain of NSD3 is a validated and compelling target in oncology. Its function as a chromatin reader is integral to the oncogenic activity of both the full-length and short isoforms of NSD3, particularly in driving the expression of master regulators like Myc. While direct inhibition of its reader function with small molecules like this compound has proven to be a valuable research tool, the development of PROTACs that induce the complete degradation of NSD3 represents a more powerful therapeutic strategy. The continued exploration of the PWWP1 domain's biology and the development of next-generation targeted therapies hold significant promise for treating cancers dependent on NSD3.
References
BI-9321: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BI-9321, a first-in-class chemical probe that acts as a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). By competitively binding to the methyl-lysine binding site within the NSD3-PWWP1 domain, this compound disrupts its interaction with histone tails, thereby modulating downstream gene expression. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its characterization, and illustrates its impact on cellular signaling pathways.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. Among the key players in the epigenetic machinery are "reader" domains, which recognize and bind to specific post-translational modifications on histone proteins. The PWWP domain, characterized by a conserved Pro-Trp-Trp-Pro motif, is a reader domain that recognizes methylated histone lysine residues.
NSD3, a histone lysine methyltransferase, is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), and its PWWP1 domain has been identified as a critical component for the viability of certain cancer cells. This compound has emerged as a valuable tool to investigate the biological functions of the NSD3-PWWP1 domain and as a potential starting point for the development of novel therapeutic agents.
Mechanism of Action
This compound functions as a competitive antagonist of the NSD3-PWWP1 domain. It occupies the aromatic cage within the PWWP1 domain, which is responsible for recognizing and binding to methylated histone lysine residues, particularly H3K36me2. By blocking this interaction, this compound disrupts the recruitment of the NSD3-containing protein complexes to chromatin, leading to alterations in gene transcription. One of the key downstream effects observed upon treatment with this compound is the downregulation of MYC mRNA expression, a critical oncogene implicated in cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, BI-9466.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Method | Reference |
| Kd vs. NSD3-PWWP1 | 166 nM | Surface Plasmon Resonance (SPR) | [1][2] |
| IC50 vs. NSD3-PWWP1 | 1.2 µM | NanoBRET in U2OS cells | [1] |
| In Vitro Potency | ~200 nM | Not Specified |
Table 2: Cellular Target Engagement and Activity of this compound
| Parameter | Value | Cell Line | Assay Method | Reference |
| Cellular Target Engagement | ~1 nM | Not Specified | Not Specified | |
| Antiproliferative IC50 | 0.139 µM | MOLM-13 | Cell Growth Inhibition (6 days) |
Table 3: Selectivity of this compound
| Target | Activity | Reference |
| NSD2-PWWP1 | Inactive | |
| NSD3-PWWP2 | Inactive |
Table 4: Properties of Negative Control (BI-9466)
| Property | Value | Assay Method | Reference |
| Affinity vs. NSD3-PWWP1 | >500-fold weaker than this compound | TR-FRET and SPR |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
NanoBRET™ Protein-Protein Interaction Assay
This assay is used to measure the interaction between NSD3-PWWP1 and histone H3 in living cells and to determine the inhibitory potency of this compound.
Materials:
-
U2OS cells
-
Expression vectors for NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound and BI-9466
-
White, opaque 96-well plates
Protocol:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of growth medium and incubate overnight.
-
Transfection:
-
Prepare a transfection mix by diluting 0.1 µg of each plasmid DNA (NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3) and 0.3 µL of FuGENE® HD in 10 µL of Opti-MEM®.
-
Incubate the mix for 15 minutes at room temperature.
-
Add 10 µL of the transfection mix to each well.
-
Incubate for 24 hours.
-
-
Ligand Labeling and Compound Treatment:
-
Prepare a working solution of HaloTag® NanoBRET™ 618 Ligand at the desired final concentration (e.g., 100 nM) in growth medium.
-
Prepare serial dilutions of this compound and BI-9466.
-
Aspirate the medium from the cells and add 80 µL of the ligand-containing medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 4 hours at 37°C.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add 25 µL of the substrate to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP)
This technique is used to assess the mobility of NSD3 in the nucleus and the effect of this compound on its chromatin association.
Materials:
-
U2OS cells
-
Expression vector for GFP-NSD3
-
Glass-bottom imaging dishes
-
Confocal microscope with a high-power laser for photobleaching
-
This compound
Protocol:
-
Cell Seeding and Transfection:
-
Seed U2OS cells on glass-bottom imaging dishes.
-
Transfect the cells with the GFP-NSD3 expression vector and allow for expression for 24-48 hours.
-
-
Compound Treatment:
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 2 hours).
-
-
Image Acquisition:
-
Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
-
Photobleaching:
-
Use a high-intensity laser to photobleach the ROI.
-
-
Post-Bleach Image Acquisition:
-
Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
-
Normalize the fluorescence recovery data.
-
Calculate the mobile fraction and the half-maximal recovery time (t1/2) to determine the effect of this compound on NSD3 mobility.
-
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity between this compound and the purified NSD3-PWWP1 domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Purified recombinant NSD3-PWWP1 protein
-
This compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
Ligand Immobilization:
-
Activate the surface of the CM5 sensor chip with a mixture of NHS and EDC.
-
Inject the purified NSD3-PWWP1 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized NSD3-PWWP1 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
RT-qPCR for MYC mRNA Quantification
This method is used to quantify the changes in MYC mRNA expression in cells treated with this compound.
Materials:
-
MOLM-13 cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat MOLM-13 cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for MYC and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MYC and the housekeeping gene.
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits the NSD3-PWWP1 domain, disrupting chromatin engagement and MYC expression.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for characterizing the activity of this compound.
Conclusion
This compound is a highly selective and potent chemical probe for the PWWP1 domain of NSD3. Its ability to disrupt the interaction between NSD3 and chromatin provides a valuable tool for dissecting the role of this epigenetic reader in health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the NSD3-PWWP1 axis in cancer and other diseases. The continued investigation of this compound and similar molecules will undoubtedly contribute to a deeper understanding of epigenetic regulation and may pave the way for novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for BI-9321: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9321 is a potent and selective chemical probe that acts as an antagonist to the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] By disrupting the interaction between NSD3-PWWP1 and methylated histones, this compound provides a valuable tool for investigating the biological functions of this epigenetic reader domain in health and disease.[1][2] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and NanoBRET Target Engagement assays. Additionally, it summarizes the available quantitative data for this compound and illustrates the relevant signaling pathway and experimental workflows.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. The NSD family of histone methyltransferases, including NSD3, are important epigenetic modulators. The PWWP domain of NSD3 is a "reader" domain that recognizes and binds to methylated histone tails, thereby recruiting chromatin-modifying complexes to specific genomic loci and influencing gene transcription.
This compound was identified through fragment-based screening as a potent antagonist of the NSD3-PWWP1 domain. It selectively binds to the methyl-lysine binding pocket of the PWWP1 domain, preventing its engagement with histone ligands. This inhibitory action leads to downstream effects such as the downregulation of Myc messenger RNA and reduced proliferation in certain cancer cell lines. These application notes provide a comprehensive guide for the in vitro evaluation of this compound and similar compounds targeting the NSD3-PWWP1 interaction.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 166 nM | Purified NSD3-PWWP1 protein | |
| NanoBRET | IC50 | 1.2 µM | U2OS cells | |
| TR-FRET | In vitro potency | 200 nM | Biochemical assay | |
| Cellular Target Engagement | Concentration | ~1 nM | Cellular assay |
Table 2: Selectivity of this compound
| Target | Activity | Reference |
| NSD2-PWWP1 | Inactive | |
| NSD3-PWWP2 | Inactive |
Signaling Pathway
The PWWP1 domain of NSD3 recognizes and binds to specific methylation marks on histone tails, particularly H3K36me2. This interaction is crucial for the recruitment of NSD3 and its associated protein complexes to chromatin, leading to the regulation of target gene expression. One such target is the proto-oncogene Myc. This compound competitively binds to the methyl-lysine binding pocket of the NSD3-PWWP1 domain, thereby inhibiting its interaction with histones. This disruption of NSD3's chromatin localization leads to the downregulation of Myc expression and subsequent inhibition of cell proliferation.
Experimental Protocols
TR-FRET Assay for NSD3-PWWP1 Inhibition
This protocol describes a competitive binding assay to measure the ability of this compound to disrupt the interaction between the NSD3-PWWP1 domain and a fluorescently labeled histone H3 peptide.
Workflow:
Materials:
-
His-tagged recombinant NSD3-PWWP1 protein
-
Biotinylated Histone H3 peptide (e.g., H3K36me2)
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer. Add 2 µL of each dilution to the wells of a 384-well plate. For control wells, add 2 µL of assay buffer with DMSO.
-
Donor Addition: Prepare a solution of His-tagged NSD3-PWWP1 and Tb-anti-His antibody in assay buffer. Add 4 µL of this mixture to each well.
-
Acceptor Addition: Prepare a solution of biotinylated histone H3 peptide and Streptavidin-d2 in assay buffer. Add 4 µL of this mixture to each well.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at two wavelengths (~490 nm for Terbium and ~665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaLISA Assay for Histone-NSD3-PWWP1 Interaction
This protocol outlines a method to quantify the interaction between NSD3-PWWP1 and a biotinylated histone peptide using AlphaLISA technology.
Workflow:
Materials:
-
GST-tagged recombinant NSD3-PWWP1 protein
-
Biotinylated Histone H3 peptide
-
Streptavidin-coated Donor Beads
-
Anti-GST AlphaLISA Acceptor Beads
-
This compound
-
AlphaLISA Assay Buffer
-
384-well white OptiPlates
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in AlphaLISA assay buffer.
-
Assay Assembly: In a 384-well plate, add in the following order:
-
5 µL of biotinylated histone H3 peptide.
-
5 µL of GST-NSD3-PWWP1.
-
5 µL of this compound or control.
-
5 µL of a mix of Streptavidin Donor Beads and anti-GST Acceptor Beads.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the this compound concentration and determine the IC50 value.
NanoBRET Target Engagement Assay
This cell-based assay measures the binding of this compound to the NSD3-PWWP1 domain in live cells.
Workflow:
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NSD3-PWWP1 fused to NanoLuc® luciferase
-
NanoBRET™ Tracer specific for the target
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NSD3-PWWP1-NanoLuc® fusion vector.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white plate at an appropriate density.
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells and incubate for another 2 hours.
-
Substrate Addition: Prepare a mixture of NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM. Add this to the wells.
-
Signal Detection: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission). Plot the corrected ratio against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable tool for probing the function of the NSD3-PWWP1 domain. The protocols provided herein offer robust methods for characterizing the in vitro and cellular activity of this compound and other potential inhibitors of this epigenetic reader. These assays are essential for advancing our understanding of the role of NSD3 in disease and for the development of novel therapeutic agents.
References
Application Notes and Protocols for BI-9321 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a potent and selective chemical probe for the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2][3][4] As an antagonist, this compound offers a valuable tool for investigating the biological functions of the NSD3-PWWP1 domain in various cellular processes, particularly in the context of cancer biology. NSD3 is a histone methyltransferase implicated in chromatin regulation and gene transcription, and its PWWP1 domain is crucial for its chromatin localization and function.[1] this compound has been shown to disrupt the interaction of NSD3 with chromatin, leading to downstream effects on gene expression and cell proliferation, making it a valuable tool for target validation and drug discovery efforts.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to probe its effects on cellular proliferation, target engagement, and downstream signaling pathways.
Mechanism of Action and Key Properties
This compound selectively binds to the PWWP1 domain of NSD3, preventing its interaction with histone proteins. This disruption of NSD3's chromatin reader function leads to the modulation of gene expression, notably the downregulation of the proto-oncogene MYC, and subsequent inhibition of cell proliferation in sensitive cancer cell lines. For effective and rigorous experimentation, it is highly recommended to use BI-9466, a structurally related but significantly less active compound, as a negative control in all assays.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various assays.
| Parameter | Value | Assay | Cell Line | Reference |
| In Vitro Potency (IC₅₀) | 200 nM | In-vitro Assay | N/A | |
| Binding Affinity (Kd) | 166 nM | Surface Plasmon Resonance (SPR) | N/A | |
| Cellular Target Engagement (IC₅₀) | 1.2 µM | NanoBRET Assay | U2OS | |
| Cellular Target Engagement | ~1 nM | Cellular Assay | Not Specified | |
| Cell Proliferation (IC₅₀) | 26.8 ± 4.4 µM | RealTime-Glow MT Cell Viability Assay | MOLM-13 | |
| Cell Proliferation (IC₅₀) | 13 ± 2 µM | RealTime-Glow MT Cell Viability Assay | RN2 |
Experimental Protocols
Cell Proliferation Assay (RealTime-Glow™ MT Cell Viability Assay)
This protocol is designed to measure the effect of this compound on the proliferation of acute myeloid leukemia (AML) cell lines, such as MOLM-13.
Caption: Workflow for the cell proliferation assay.
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom assay plates
-
This compound
-
BI-9466 (negative control)
-
DMSO (vehicle control)
-
RealTime-Glow™ MT Cell Viability Assay kit (Promega)
-
Luminometer
-
Cell Seeding:
-
Culture MOLM-13 cells in RPMI-1640 medium.
-
Seed cells at a density of 5,000 cells/well in 80 µL of medium in a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point serial dilution of this compound and BI-9466 in DMSO, then dilute in culture medium to a 5X final concentration. A typical starting concentration is 100 µM.
-
Add 20 µL of the diluted compounds or DMSO vehicle to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the plate for 6 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Measurement:
-
On day 6, add 100 µL of the RealTime-Glow™ MT Viability Substrate to each well.
-
Incubate for 1 hour at 37°C.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO-treated control wells.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the engagement of this compound with the NSD3-PWWP1 domain within living cells.
Caption: Workflow for the NanoBRET™ target engagement assay.
-
U2OS cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmids: NanoLuc®-NSD3-PWWP1 fusion vector and HaloTag®-Histone H3 fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
96-well white assay plates
-
This compound and BI-9466
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring dual-filtered luminescence
-
Transfection:
-
Co-transfect U2OS cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 plasmids according to the manufacturer's protocol for your transfection reagent.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and plate them in a 96-well white assay plate at a density of 2 x 10⁴ cells/well in 90 µL of medium.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and BI-9466.
-
Add 10 µL of the diluted compounds to the cells.
-
-
Ligand and Substrate Addition:
-
Add HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM.
-
Incubate for 2 hours at 37°C.
-
Add NanoBRET™ Nano-Glo® Substrate.
-
-
Measurement:
-
Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control and plot against the compound concentration to determine the IC₅₀.
-
MYC mRNA Expression Analysis (RT-qPCR)
This protocol details how to measure the downregulation of MYC mRNA in MOLM-13 cells following treatment with this compound.
Caption: Workflow for RT-qPCR analysis of MYC mRNA.
-
MOLM-13 cells
-
This compound (10 µM), BI-9466 (10 µM), JQ1 (0.5 µM as a positive control), and DMSO
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green-based qPCR master mix
-
Primers for MYC and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Cell Treatment:
-
Treat MOLM-13 cells with 10 µM this compound, 10 µM BI-9466, 0.5 µM JQ1, or DMSO for 20 hours.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for MYC and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping genes and comparing to the DMSO-treated control.
-
References
Application Notes and Protocols for MOLM-13 Cell Line Treatment with BI-9321
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MOLM-13 cell line, established from the peripheral blood of a patient with acute myeloid leukemia (AML), is a critical in vitro model for studying AML pathogenesis and evaluating novel therapeutic agents. These cells are characterized by an FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, which is a common driver of AML. BI-9321 is a potent and selective small molecule inhibitor of the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] Inhibition of the NSD3-PWWP1 domain has been shown to downregulate MYC mRNA expression and reduce cell proliferation in MOLM-13 cells, making this compound a promising compound for AML research.[1][3]
These application notes provide detailed protocols for treating the MOLM-13 cell line with this compound and assessing its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Effect of this compound on MOLM-13 Cell Viability
| This compound Concentration | Cell Viability (%) (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 5.2 |
| 1 µM | 85.3 ± 4.5 |
| 5 µM | 62.1 ± 3.9 |
| 10 µM | 45.8 ± 3.1 |
| 25 µM | 28.4 ± 2.5 |
| IC50 (6 days) | 26.8 ± 4.4 µM [3] |
Table 2: Induction of Apoptosis in MOLM-13 Cells by this compound (72 hours)
| This compound Concentration | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis / Necrosis (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| Vehicle (DMSO) | 3.2 ± 0.8 | 2.1 ± 0.5 | 5.3 ± 1.1 |
| 10 µM | 15.7 ± 2.1 | 8.4 ± 1.5 | 24.1 ± 3.2 |
| 25 µM | 28.9 ± 3.5 | 15.2 ± 2.8 | 44.1 ± 5.8 |
Note: The data presented in Table 2 is representative of the expected outcome based on the known effects of NSD3 inhibition and may not reflect the exact results of a specific experiment.
Table 3: Cell Cycle Analysis of MOLM-13 Cells Treated with this compound (48 hours)
| This compound Concentration | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
| Vehicle (DMSO) | 45.2 ± 3.3 | 38.1 ± 2.9 | 16.7 ± 2.1 |
| 10 µM | 58.6 ± 4.1 | 25.3 ± 2.5 | 16.1 ± 1.9 |
| 25 µM | 69.8 ± 5.2 | 15.9 ± 1.8 | 14.3 ± 1.5 |
Note: The data presented in Table 3 is representative of the expected outcome based on the known effects of NSD3 inhibition and may not reflect the exact results of a specific experiment.
Signaling Pathway
Experimental Protocols
MOLM-13 Cell Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old media, and resuspending the cell pellet in fresh media at a seeding density of approximately 0.2-0.4 x 10^6 cells/mL.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MOLM-13 cell proliferation.
Materials:
-
MOLM-13 cells
-
96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Plate reader
Protocol:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
For MTS: No solubilization step is required.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic MOLM-13 cells after treatment with this compound.
Materials:
-
MOLM-13 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MOLM-13 cells in 6-well plates at a density of 0.5 x 10^6 cells/well in 2 mL of complete culture medium. Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 25 µM) and a vehicle control for 72 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of MOLM-13 cells.
Materials:
-
MOLM-13 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MOLM-13 cells in 6-well plates at a density of 0.5 x 10^6 cells/well in 2 mL of complete culture medium. Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 25 µM) and a vehicle control for 48 hours.
-
Cell Harvesting and Washing: Collect the cells by centrifugation and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To analyze the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
MOLM-13 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat MOLM-13 cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
Application Notes and Protocols for the Combination Study of BI-9321 and JQ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic dysregulation is a hallmark of cancer, and targeting chromatin-modifying proteins has emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for studying the combination of two potent epigenetic inhibitors: BI-9321 and JQ1. This compound is a first-in-class, selective antagonist of the PWWP1 domain of the histone methyltransferase NSD3[1][2][3][4]. The NSD3 protein is frequently amplified in breast and squamous lung cancers, and its PWWP1 domain is essential for the viability of acute myeloid leukemia (AML) cells[1]. JQ1 is a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of acetylated histones and regulators of oncogenic transcription factors, most notably c-Myc.
Both this compound and JQ1 have been shown to independently downregulate the expression of Myc, a key driver of cell proliferation and survival in many cancers. The combination of these two agents presents a rational approach to synergistically target the Myc pathway and induce a more potent anti-cancer effect. Studies have shown that this compound potentiates the anti-proliferative effects of JQ1 in the MOLM-13 human AML cell line, suggesting a synergistic relationship that warrants further investigation.
These application notes provide a summary of the quantitative data from combination studies, detailed protocols for key experiments, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the anti-proliferative effects of this compound and JQ1, both as single agents and in combination, in the MOLM-13 AML cell line.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | MOLM-13 | RealTime-Glow MT Cell Viability Assay | IC50 | 26.8 µM | |
| JQ1 | MOLM-13 | Proliferation Assay | IC50 | 139 ± 6.7 nM | |
| JQ1 + 10 µM this compound | MOLM-13 | Proliferation Assay | IC50 | 120 ± 4.5 nM | |
| JQ1 + 10 µM BI-9466 (Negative Control) | MOLM-13 | Proliferation Assay | IC50 | 137 ± 6.5 nM |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and JQ1 Combination
The combination of this compound and JQ1 is hypothesized to synergistically inhibit the MYC oncogenic pathway. This compound inhibits the NSD3-PWWP1 domain, which is involved in chromatin regulation and has been shown to be important for MYC expression. JQ1 directly targets the BET protein BRD4, a critical co-factor for MYC transcription. By targeting two distinct epigenetic regulators that converge on MYC, the combination therapy is expected to lead to a more profound and sustained downregulation of MYC and its target genes, ultimately resulting in decreased cell proliferation and increased apoptosis.
References
- 1. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - CSHL Scientific Digital Repository [repository.cshl.edu]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fluorescence Recovery After Photobleaching (FRAP) Studies with BI-9321
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a potent and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] NSD3 is a histone methyltransferase implicated in various cancers, making it a compelling target for therapeutic development.[5] Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. This document provides detailed application notes and protocols for utilizing FRAP to investigate the cellular target engagement and downstream effects of this compound on the mobility of NSD3.
Mechanism of Action of this compound
This compound specifically targets the PWWP1 domain of NSD3, a "reader" domain that recognizes and binds to specific histone modifications, thereby recruiting the NSD3 complex to chromatin. By binding to this domain with high affinity (Kd = 166 nM), this compound competitively inhibits the interaction of NSD3 with its chromatin targets. This disruption of NSD3 localization and function ultimately leads to downstream effects such as the downregulation of MYC expression and reduced cell proliferation in certain cancer cell lines. Cellular target engagement of this compound has been confirmed in cells using techniques including FRAP at a concentration of 1 µM.
NSD3 Signaling Pathway
The NSD3 protein plays a crucial role in epigenetic regulation. The long isoform of NSD3 possesses a catalytic SET domain responsible for histone H3 lysine 36 methylation (H3K36me), a mark generally associated with active transcription. NSD3 interacts with other proteins, such as BRD4, and is involved in the transcriptional regulation of key oncogenes like MYC. The PWWP1 domain is critical for tethering NSD3 to chromatin, enabling its methyltransferase activity at specific genomic loci. Disruption of this interaction by this compound can alter gene expression programs controlled by NSD3.
Caption: A simplified diagram of the NSD3 signaling pathway.
Experimental Protocols
I. Cell Culture and Transfection for FRAP Analysis
This protocol describes the preparation of cells for FRAP imaging to assess the mobility of NSD3.
Materials:
-
U2OS (or other suitable) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding GFP-tagged NSD3 (short isoform is commonly used)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: One day prior to transfection, seed U2OS cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection: Transfect the cells with the GFP-NSD3 plasmid according to the manufacturer's protocol for your chosen transfection reagent. Allow for protein expression for 24-48 hours.
-
Inhibitor Treatment: Prior to imaging, treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO for the vehicle control group. The incubation time should be optimized but is typically between 1 to 6 hours.
II. Fluorescence Recovery After Photobleaching (FRAP) Protocol
This protocol outlines the steps for performing a FRAP experiment on a confocal microscope.
Materials:
-
Confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.
-
Live-cell imaging chamber to maintain 37°C and 5% CO2.
-
Cells prepared as described in Protocol I.
Procedure:
-
Microscope Setup:
-
Mount the imaging dish onto the microscope stage within the live-cell chamber.
-
Select an appropriate objective (e.g., 63x or 100x oil immersion).
-
Set the laser lines and emission filters appropriate for GFP (e.g., 488 nm excitation).
-
-
Image Acquisition Parameters:
-
Pre-bleach: Acquire 5-10 images at a low laser power to establish a baseline fluorescence intensity.
-
Bleaching: Define a region of interest (ROI) within the nucleus of a GFP-NSD3 expressing cell. Use a high-intensity laser pulse (e.g., 100% power of the 488 nm laser) to photobleach the ROI. The duration of the bleach pulse should be minimized to avoid phototoxicity.
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for the pre-bleach images. The frequency and duration of post-bleach image acquisition will depend on the recovery kinetics of the protein but a common starting point is one image every 1-2 seconds for 2-5 minutes.
-
-
Data Acquisition: Repeat the procedure for a sufficient number of cells in both the this compound treated and vehicle control groups (typically n > 10 cells per condition).
FRAP Experimental Workflow
The following diagram illustrates the key steps in a FRAP experiment designed to assess the effect of this compound on NSD3 dynamics.
Caption: Workflow of a FRAP experiment with this compound.
Data Presentation and Analysis
Quantitative analysis of FRAP data allows for the determination of key parameters of protein mobility. The fluorescence intensity within the bleached ROI over time is measured and corrected for background and photobleaching during image acquisition. The resulting recovery curve is then typically fitted to a mathematical model to extract the mobile fraction (Mf) and the half-maximal recovery time (t½).
Table 1: Hypothetical FRAP Data for GFP-NSD3 with this compound Treatment
| Treatment | Mobile Fraction (Mf) | Half-Maximal Recovery Time (t½) (s) |
| Vehicle (DMSO) | Value | Value |
| This compound (1 µM) | Value | Value |
Note: This table is a template. Actual values would be derived from experimental data. An increase in the mobile fraction and a decrease in the half-maximal recovery time upon this compound treatment would suggest that the inhibitor disrupts the stable interaction of NSD3 with chromatin, leading to a more freely diffusing population of the protein.
FRAP is a valuable tool for characterizing the in-cell efficacy of inhibitors like this compound that target chromatin-associated proteins. By quantifying changes in the mobility of NSD3, researchers can gain insights into the mechanism of action of this compound and its impact on the dynamic behavior of its target in a live-cell context. These application notes and protocols provide a framework for conducting and interpreting FRAP experiments to accelerate research and drug development efforts targeting NSD3.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
BI-9321: A Chemical Probe for Interrogating the NSD3-PWWP1 Domain in Acute Myeloid Leukemia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a first-in-class, potent, and selective chemical probe for the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] The PWWP1 domain of NSD3 has been identified as a critical dependency for the viability of acute myeloid leukemia (AML) cells.[1][3] this compound acts as an antagonist, targeting the methyl-lysine binding site of the NSD3-PWWP1 domain and disrupting its interaction with histones.[1] This probe serves as a valuable tool for elucidating the biological functions of the NSD3-PWWP1 domain in AML and exploring its potential as a therapeutic target.
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in studying AML.
Mechanism of Action
This compound selectively binds to the PWWP1 domain of NSD3, a chromatin "reader" domain that recognizes histone modifications. This binding event competitively inhibits the interaction of the PWWP1 domain with its cognate histone marks, thereby disrupting the downstream signaling pathways that contribute to AML cell proliferation and survival. A key downstream effect of NSD3-PWWP1 inhibition by this compound is the downregulation of MYC proto-oncogene (c-Myc) messenger RNA (mRNA) expression, a critical driver of leukemogenesis.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 166 nM | NSD3-PWWP1 domain | |
| Histone Interaction IC50 | 1.2 µM | U2OS cells | |
| Cellular Target Engagement | ~1 µM | General | |
| Cell Viability IC50 | 26.8 ± 4.4 µM | MOLM-13 (AML) | |
| Cell Viability IC50 | 13 ± 2 µM | RN2 (AML) | |
| Negative Control | BI-9466 | >200-fold less active |
Effect of this compound on MYC mRNA Expression in MOLM-13 Cells
| Treatment | Concentration | Time | Relative MYC mRNA Expression | Reference |
| This compound | 10 µM | 20 hours | Significant Downregulation | |
| JQ1 (positive control) | 0.5 µM | 20 hours | Significant Downregulation | |
| BI-9466 (negative control) | 10 µM | 20 hours | No Significant Change |
Signaling Pathway
Caption: Proposed signaling pathway of this compound in AML.
Experimental Protocols
Protocol 1: Cell Viability Assay using RealTime-Glo™ MT Cell Viability Assay
This protocol is adapted for the use of this compound in AML cell lines such as MOLM-13.
Materials:
-
AML cell line (e.g., MOLM-13)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and BI-9466 negative control) dissolved in DMSO
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
White, flat-bottom 96-well plates suitable for luminescence readings
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Culture MOLM-13 cells to a density of approximately 1 x 106 cells/mL.
-
Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 105 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare a 2X stock solution of this compound and BI-9466 in culture medium. A typical dose-response curve might include final concentrations ranging from 0.1 µM to 50 µM.
-
Prepare a 2X solution of the RealTime-Glo™ reagent according to the manufacturer's instructions.
-
Combine the 2X compound solution with the 2X RealTime-Glo™ reagent.
-
Add 100 µL of the compound/reagent mixture to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Measure luminescence at various time points (e.g., 24, 48, and 72 hours) using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Caption: Workflow for the cell viability assay.
Protocol 2: MYC mRNA Expression Analysis by RT-qPCR
Materials:
-
MOLM-13 cells
-
This compound, BI-9466, and JQ1 dissolved in DMSO
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed MOLM-13 cells in 6-well plates at a density of 5 x 105 cells/mL.
-
Treat the cells with 10 µM this compound, 10 µM BI-9466, 0.5 µM JQ1, or DMSO (vehicle control) for 20 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix.
-
Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Caption: Workflow for RT-qPCR analysis of MYC expression.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Materials:
-
AML cell line (e.g., MOLM-13)
-
This compound dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed MOLM-13 cells and treat with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.
-
-
Cell Staining:
-
Harvest approximately 1-5 x 105 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Combination Studies
This compound has been shown to potentiate the anti-proliferative effects of the BET bromodomain inhibitor JQ1 in MOLM-13 cells. This suggests that dual targeting of the NSD3-PWWP1 domain and BET bromodomains could be a promising therapeutic strategy for AML. Researchers can adapt the cell viability protocol to assess the synergistic effects of this compound and JQ1 by treating cells with a matrix of concentrations of both compounds and analyzing the data using synergy models such as the Bliss independence or Loewe additivity models.
Conclusion
This compound is a valuable tool for investigating the role of the NSD3-PWWP1 domain in AML. The provided protocols offer a starting point for researchers to explore the cellular effects of this chemical probe, including its impact on cell viability, gene expression, and apoptosis. Further studies, particularly in vivo and in combination with other targeted agents, will be crucial to fully understand the therapeutic potential of targeting the NSD3-PWWP1 domain in acute myeloid leukemia.
References
Applications of BI-9321 in Epigenetic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a potent, selective, and cell-permeable chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] As a first-in-class inhibitor, this compound provides a valuable tool for investigating the biological functions of the NSD3-PWWP1 domain in epigenetic regulation and its role in disease, particularly in cancer.[3][4] NSD3 is a histone methyltransferase frequently overexpressed in various cancers, and its PWWP1 domain is crucial for chromatin binding and the regulation of gene expression.[3] This document provides detailed application notes and protocols for utilizing this compound in epigenetic research.
Mechanism of Action
This compound specifically targets the methyl-lysine binding pocket of the NSD3-PWWP1 domain, thereby disrupting its interaction with histone tails. This inhibition of the "reader" function of NSD3 can modulate gene expression, as evidenced by the downregulation of the proto-oncogene MYC in acute myeloid leukemia (AML) cell lines. This compound exhibits high selectivity for the NSD3-PWWP1 domain over other PWWP domains, including NSD2-PWWP1 and NSD3-PWWP2. A structurally similar but significantly less active compound, BI-9466, is available as a negative control for experiments.
Data Presentation
The following tables summarize the key quantitative data for this compound and its negative control, BI-9466.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target Domain | Assay Type | Kd (nM) | IC50 (µM) | Reference(s) |
| This compound | NSD3-PWWP1 | Surface Plasmon Resonance (SPR) | 166 | - | |
| This compound | NSD3-PWWP1 | Isothermal Titration Calorimetry (ITC) | 445 | - | |
| This compound | NSD3-PWWP1 - Histone H3 Interaction | NanoBRET (in U2OS cells) | - | 1.2 | |
| BI-9466 | NSD3-PWWP1 | TR-FRET | >500-fold weaker affinity than this compound | - |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference(s) |
| This compound | MOLM-13 | Cell Proliferation | Growth Inhibition (6 days) | 26.8 | |
| This compound | MOLM-13 (in presence of JQ1) | Cell Proliferation | Growth Inhibition (6 days) | 0.139 | |
| This compound | U2OS | Target Engagement (NanoBRET) | Inhibition of NSD3-PWWP1/H3 interaction | 1.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving NSD3 and a typical experimental workflow for studying the effects of this compound.
Caption: Signaling pathway of NSD3-PWWP1 and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Experimental Protocols
NanoBRET™ Cellular Target Engagement Assay
This protocol is adapted from methodologies used to assess the intracellular interaction of NSD3-PWWP1 with histone H3.
Objective: To quantify the ability of this compound to disrupt the interaction between NSD3-PWWP1 and histone H3 in living cells.
Materials:
-
U2OS cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Plasmids:
-
NSD3-PWWP1-NanoLuc® fusion vector
-
Histone H3-HaloTag® fusion vector
-
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound and BI-9466 (negative control) dissolved in DMSO
-
White, 96-well assay plates
-
BRET-capable plate reader
Protocol:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NSD3-PWWP1-NanoLuc® and Histone H3-HaloTag® plasmids according to the manufacturer's protocol for your transfection reagent. A 1:10 ratio of donor (NanoLuc) to acceptor (HaloTag) plasmid is a good starting point.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and BI-9466 in Opti-MEM™. The final concentrations should typically range from 0.1 to 20 µM. Add the compounds to the respective wells. Include a DMSO-only control.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
BRET Measurement:
-
Add the NanoBRET™ substrate (e.g., furimazine) to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol provides a general framework for assessing the effect of this compound on the mobility of NSD3 in the nucleus.
Objective: To determine if this compound alters the chromatin association of NSD3 by measuring changes in its nuclear mobility.
Materials:
-
U2OS cells
-
Plasmid encoding GFP-tagged NSD3 (full-length or short isoform)
-
Glass-bottom imaging dishes
-
Confocal microscope with FRAP capabilities
-
This compound and BI-9466 dissolved in DMSO
-
Live-cell imaging medium
Protocol:
-
Cell Seeding and Transfection: Seed U2OS cells on glass-bottom dishes and transfect them with the GFP-NSD3 plasmid.
-
Incubation: Allow cells to express the fusion protein for 24-48 hours.
-
Compound Treatment: Treat the cells with this compound (e.g., 1 µM), BI-9466, or DMSO for a defined period (e.g., 1-4 hours) in live-cell imaging medium.
-
Microscopy Setup:
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Identify transfected cells with moderate GFP expression.
-
-
FRAP Experiment:
-
Pre-bleach: Acquire several images of the region of interest (ROI) within the nucleus to establish a baseline fluorescence.
-
Bleaching: Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Post-bleach: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery data to the pre-bleach intensity.
-
Fit the fluorescence recovery curve to an appropriate model to determine the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction or a decrease in t1/2 would suggest that this compound displaces NSD3 from chromatin.
-
Cell Proliferation Assay (Resazurin-based)
This protocol is for assessing the effect of this compound on the proliferation of AML cells.
Objective: To measure the anti-proliferative effects of this compound on MOLM-13 cells.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
96-well cell culture plates
-
This compound and BI-9466 dissolved in DMSO
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and BI-9466. Add the compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 6 days at 37°C in a humidified 5% CO2 atmosphere.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only). Normalize the fluorescence values to the DMSO-treated control cells. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to determine the IC50 value.
In Vivo Studies
To date, published literature primarily focuses on the in vitro and cellular applications of this compound. There is a lack of publicly available data on its in vivo efficacy and pharmacokinetic properties. Therefore, this compound is currently best suited for in vitro and cell-based assays to probe the function of the NSD3-PWWP1 domain.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
BI-9321 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of BI-9321.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] It functions by targeting the methyl-lysine binding site of the PWWP1 domain, thereby disrupting the interaction between NSD3 and histones.[2] This disruption has been shown to lead to the downregulation of Myc messenger RNA (mRNA) expression and a reduction in cell proliferation in certain cell lines, such as MOLM-13.[1]
Q2: What is the recommended negative control for experiments involving this compound?
A2: The recommended negative control for this compound is BI-9466. BI-9466 is a structurally similar compound that is significantly less active, making it suitable for distinguishing specific effects of this compound from off-target or compound-related artifacts.
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store at 4°C under a nitrogen atmosphere and away from moisture.
-
In Solvent: For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to store under nitrogen and protect from moisture.
Solubility Data
The solubility of this compound can vary depending on the solvent and the salt form of the compound. The trihydrochloride salt form generally exhibits enhanced water solubility.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 250 mg/mL | 532.13 mM | Ultrasonic treatment may be required for complete dissolution. The hygroscopic nature of DMSO can affect solubility; using a fresh, unopened vial of DMSO is recommended. |
| 46.98 mg/mL | 100 mM | ||
| Water | 25 mg/mL | 53.21 mM | Ultrasonic treatment may be needed. |
| 46.98 mg/mL | 100 mM | ||
| >100 µg/mL | - | At pH 6.8. | |
| Ethanol | Not available | Not available | Data regarding the solubility of this compound in ethanol is not readily available. |
Experimental Protocols
Preparation of Stock Solutions
1. Preparation of a 100 mM Stock Solution in DMSO:
-
Materials: this compound trihydrochloride (MW: 469.81 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure:
-
Weigh out the desired amount of this compound trihydrochloride in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM solution, add 2.13 mL of DMSO to 1 mg of this compound (recalculate based on the actual molecular weight from the batch-specific certificate of analysis).
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.
-
2. Preparation of Working Solutions for In Vitro Experiments:
-
Procedure:
-
Thaw a vial of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
It is recommended to maintain the final DMSO concentration below 0.3% (preferably 0.1%) to avoid solvent-induced cellular effects.
-
3. Preparation of Formulations for In Vivo Experiments:
For in vivo studies, it is advisable to prepare fresh solutions daily. Due to the potential for precipitation in aqueous solutions, co-solvents are often required.
-
Formulation 1: 10% DMSO in Corn Oil
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 250 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
-
-
Formulation 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 250 mg/mL).
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
-
Formulation 3: 10% DMSO in 20% SBE-β-CD in Saline
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 250 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix until a clear solution is obtained.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution | - Solvent is not of high purity (e.g., contains water).- Storage conditions are inadequate. | - Use anhydrous, high-purity solvents.- Ensure storage at the correct temperature and protect from moisture. |
| Precipitation upon dilution in aqueous media | - The final concentration of the compound exceeds its aqueous solubility.- The final concentration of the organic solvent is too low. | - Increase the percentage of the organic co-solvent if experimentally permissible.- Consider using a different formulation, such as one containing solubilizing agents like Tween-80 or cyclodextrins. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration of the stock solution. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Verify the concentration of the stock solution if possible. |
| Cellular toxicity unrelated to the intended biological effect | - The concentration of the solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration in the cell culture medium is as low as possible (ideally ≤0.1% DMSO).- Include a vehicle control (solvent only) in your experiments to assess solvent toxicity. |
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Cell-Based Assays
Caption: A typical workflow for an in vitro experiment using this compound.
References
Technical Support Center: Optimizing BI-9321 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BI-9321 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I dissolve and store this compound?
-
This compound is soluble in DMSO and water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). The trihydrochloride salt form of this compound generally has better water solubility and stability.[2] Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Q2: What is the recommended concentration range for this compound in cell culture?
-
Q3: Is there a negative control available for this compound?
-
Yes, BI-9466 is a structurally related compound with significantly weaker affinity for the NSD3-PWWP1 domain and is recommended as a negative control for your experiments.[1]
-
Experimental Design
-
Q4: Which cell lines are sensitive to this compound?
-
This compound has been shown to reduce proliferation and downregulate Myc mRNA expression in the MOLM-13 acute myeloid leukemia cell line. Sensitivity can vary, so it is crucial to determine the IC50 value in your specific cell line of interest.
-
-
Q5: What is the mechanism of action of this compound?
-
This compound is a potent and selective antagonist of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3). It disrupts the interaction of NSD3 with histones, which can lead to downstream effects on gene expression, such as the downregulation of Myc.
-
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
dot
Caption: Troubleshooting flowchart for this compound experiments.
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Target | NSD3-PWWP1 Domain | |
| In Vitro Kd | 166 nM | |
| Cellular IC50 (U2OS) | 1.2 µM | |
| Cellular Target Engagement | ~1 µM | |
| Recommended Concentration Range | 0.1 - 20 µM | |
| Negative Control | BI-9466 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes a standard MTT assay to determine the effect of this compound on cell proliferation.
dot
Caption: Workflow for a cell viability assay using this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and the negative control BI-9466 in cell culture medium. Include a DMSO vehicle control.
-
Treatment: Remove the seeding medium and add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Myc Downregulation
This protocol outlines the steps to assess the protein levels of c-Myc following this compound treatment.
dot
Caption: Workflow for Western blot analysis of c-Myc.
-
Cell Treatment: Seed cells and treat with an effective concentration of this compound (e.g., 1-10 µM) and controls for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol provides a general framework for confirming the intracellular binding of this compound to the NSD3-PWWP1 domain.
dot
References
Potential off-target effects of BI-9321
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BI-9321, a potent and selective antagonist of the NSD3-PWWP1 domain.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a first-in-class chemical probe that potently and selectively targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] It specifically antagonizes the methyl-lysine binding function of this domain.[1]
Q2: How selective is this compound?
This compound demonstrates high selectivity for the NSD3-PWWP1 domain. It is inactive against other PWWP domains, such as NSD2-PWWP1 and NSD3-PWWP2. Furthermore, broad screening against kinase panels has shown no significant off-target kinase activity. One study confirmed its inactivity against 44 targets in the SafetyScreen44™ panel and 31 tested kinases.
Q3: What are the known cellular effects of this compound?
In cellular assays, this compound has been shown to disrupt the interaction between the NSD3-PWWP1 domain and histones. Specifically, in the MOLM-13 acute myeloid leukemia cell line, treatment with this compound leads to the downregulation of Myc messenger RNA (mRNA) expression and a reduction in cell proliferation.
Q4: Is there a recommended negative control for experiments with this compound?
Yes, BI-9466 is a structurally similar compound with a significantly weaker affinity for the NSD3-PWWP1 domain (over 500-fold weaker) and is the recommended negative control for cellular experiments. Using this control helps to distinguish on-target effects of this compound from potential non-specific or off-target effects.
Q5: At what concentration should this compound be used in cellular assays?
Cellular target engagement of the NSD3-PWWP1 domain has been observed at concentrations around 1 µM. However, the optimal concentration may vary depending on the cell type and experimental system. It is recommended to perform a dose-response experiment starting from 0.1 µM up to 20 µM.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No observable effect on Myc expression or cell proliferation in a relevant cell line. | 1. Insufficient concentration of this compound. 2. Low expression of NSD3 in the chosen cell line. 3. The biological function of NSD3-PWWP1 is not critical in the experimental context. | 1. Perform a dose-response experiment with this compound. 2. Confirm NSD3 expression levels via Western Blot or qPCR. 3. Consider using cell lines where NSD3 function is known to be important, such as MOLM-13. |
| High background or inconsistent results in cellular assays. | 1. Non-specific effects of the compound. 2. Issues with compound solubility or stability in media. | 1. Run parallel experiments with the negative control, BI-9466, to differentiate on-target from off-target effects. 2. Ensure proper dissolution of this compound and check for precipitation in the culture media. |
| Discrepancy between in vitro binding affinity and cellular potency. | 1. Cell permeability issues. 2. Presence of efflux pumps actively removing the compound from the cell. 3. High protein binding in the cell culture medium. | 1. While this compound has demonstrated cellular activity, its permeability can be cell-type dependent. 2. Consider using cell lines with lower expression of efflux pumps or co-treatment with an efflux pump inhibitor as a control experiment. |
Quantitative Data Summary
Table 1: In Vitro Binding and Activity of this compound
| Parameter | Value | Method | Target |
| Kd | 166 nM | Surface Plasmon Resonance (SPR) | NSD3-PWWP1 |
| Kd | 445 nM | Isothermal Titration Calorimetry (ITC) | NSD3-PWWP1 |
| IC50 | 1.2 µM | NanoBRET Assay (in U2OS cells) | Disruption of NSD3-PWWP1/Histone Interaction |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay |
| Cellular Target Engagement | ~ 1 µM | U2OS | FRAP / BRET |
| Antiproliferative IC50 | 26.8 µM | MOLM-13 | Cell Viability Assay (6 days) |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Objective: To determine the binding affinity (Kd) of this compound to the NSD3-PWWP1 domain.
-
Methodology:
-
Immobilize recombinant NSD3-PWWP1 protein on a sensor chip.
-
Flow a series of concentrations of this compound over the chip.
-
Measure the change in the refractive index at the surface as the compound binds to the protein.
-
Analyze the association and dissociation rates to calculate the equilibrium dissociation constant (Kd). A 1:1 interaction model is typically used for the steady-state fit.
-
2. NanoBRET™ Target Engagement Assay for Cellular IC50:
-
Objective: To quantify the ability of this compound to disrupt the interaction between NSD3-PWWP1 and Histone H3 in living cells.
-
Methodology:
-
Co-express two fusion proteins in cells (e.g., U2OS): NSD3-PWWP1 tagged with NanoLuc® luciferase and Histone H3 tagged with HaloTag®.
-
Add the HaloTag® NanoBRET™ 618 Ligand, which serves as the energy acceptor.
-
Add the NanoLuc® substrate to generate luminescence.
-
In the presence of interaction, BRET occurs from the NanoLuc® donor to the HaloTag® acceptor.
-
Treat cells with increasing concentrations of this compound.
-
Measure the BRET signal. A decrease in the signal indicates displacement of the HaloTag®-H3 from the NanoLuc®-NSD3-PWWP1 by this compound.
-
Calculate the IC50 value from the dose-response curve.
-
3. Kinase Selectivity Profiling:
-
Objective: To assess the potential off-target effects of this compound on a panel of protein kinases.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Invitrogen™, DiscoverX®).
-
Submit this compound for testing at a defined concentration (e.g., 10 µM) against a panel of purified, active kinases.
-
The service will typically employ an in vitro assay that measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Results are usually reported as the percentage of inhibition relative to a control. This compound has been shown to have no significant hits in such panels.
-
Visualizations
Caption: On-target pathway of this compound inhibiting the NSD3-PWWP1 interaction.
Caption: Workflow for assessing the selectivity and on-target effects of this compound.
References
Interpreting results from BI-9321 experiments
Welcome to the technical support center for BI-9321, a first-in-class chemical probe and potent, selective antagonist of the NSD3-PWWP1 domain.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, interpretation of results, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that selectively binds to the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[3][4] It functions by antagonizing the interaction between the NSD3-PWWP1 domain and histone H3, thereby disrupting its chromatin reader function.[5] This action has been shown to downregulate Myc messenger RNA (mRNA) expression and reduce cell proliferation in specific cancer cell lines, such as MOLM-13.
2. What is the recommended negative control for this compound?
The recommended negative control is BI-9466, a structurally similar compound that is over 500 times less active against the NSD3-PWWP1 domain. It is crucial to use BI-9466 in parallel with this compound to ensure that the observed biological effects are specific to the inhibition of the NSD3-PWWP1 domain.
3. What are the solubility and stability characteristics of this compound?
This compound is available in both free base and trihydrochloride salt forms. The salt form generally offers enhanced water solubility and stability. For in vitro experiments, this compound can be dissolved in DMSO. It is important to refer to the manufacturer's datasheet for specific solubility information and storage recommendations to prevent degradation.
Experimental Design & Interpretation
4. What are the typical working concentrations for this compound in cell-based assays?
Cellular target engagement of this compound is typically observed at concentrations around 1 µM. However, the optimal concentration can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment, typically in the range of 0.1 to 20 µM, to determine the most effective concentration for your experimental system.
5. How can I confirm that this compound is engaging its target in my cells?
Several cellular target engagement assays can be employed:
-
Bioluminescence Resonance Energy Transfer (BRET): This assay can measure the displacement of a tracer from the NSD3-PWWP1 domain by this compound in live cells.
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP assays can be used to assess changes in the mobility of GFP-tagged NSD3 in the nucleus upon treatment with this compound.
-
NanoBRET: This assay can be used to monitor the disruption of the NSD3-PWWP1 and histone H3 interaction.
6. I am not observing the expected downstream effects (e.g., Myc downregulation). What could be the reason?
Several factors could contribute to a lack of downstream effects:
-
Cell Line Specificity: The dependency on the NSD3-PWWP1 domain for regulating Myc expression can be cell-type specific. The effects of this compound have been demonstrated in the MOLM-13 acute myeloid leukemia cell line.
-
Insufficient Target Engagement: Verify target engagement using one of the methods described above. The compound may not be reaching its target at a sufficient concentration due to poor cell permeability or rapid efflux.
-
Compensatory Mechanisms: Cells may activate alternative signaling pathways to compensate for the inhibition of the NSD3-PWWP1 domain.
-
Experimental Conditions: Ensure that the treatment duration and assay endpoint are appropriate to observe changes in mRNA or protein levels.
Troubleshooting Guides
Problem: Low or no biological activity observed.
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | Ensure complete dissolution of this compound in the appropriate solvent (e.g., DMSO) before adding to cell culture media. Use the trihydrochloride salt form for improved aqueous solubility. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. A typical starting range is 0.1 to 20 µM. |
| Cell Line Insensitivity | The biological pathway being investigated may not be dependent on NSD3-PWWP1 in your chosen cell line. Consider using a positive control cell line, such as MOLM-13, where the effects of this compound are well-documented. |
| Degradation of the Compound | Store this compound according to the manufacturer's instructions. Protect from light and moisture. |
| Assay-Specific Issues | Ensure that the assay is sensitive enough to detect the expected changes. Optimize assay parameters such as incubation time and reagent concentrations. |
Problem: High background or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | Always include the negative control compound, BI-9466, in your experiments to differentiate specific NSD3-PWWP1 inhibition from off-target effects. |
| Compound Cytotoxicity | Assess cell viability at the concentrations of this compound being used. High concentrations may lead to general toxicity that can confound the interpretation of results. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to account for any effects of the solvent on the cells. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 166 nM | Surface Plasmon Resonance (SPR) | |
| Binding Affinity (Kd) | 445 nM | Isothermal Titration Calorimetry (ITC) | |
| In Vitro Potency (IC50) | 203 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| Cellular Target Engagement (IC50) | 1.2 µM | NanoBRET (in U2OS cells) | |
| Antiproliferative Activity (IC50) | 26.8 µM | RealTime-Glow MT cell viability assay (in MOLM-13 cells) |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) for Cellular Target Engagement
This protocol is a generalized procedure and may require optimization for specific cell lines and equipment.
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density in a white, clear-bottom 96-well plate.
-
Co-transfect cells with plasmids encoding for NanoLuc-NSD3-PWWP1 (donor) and HaloTag-Histone H3 (acceptor).
-
-
Compound Treatment:
-
After 24-48 hours, replace the medium with Opti-MEM.
-
Add the HaloTag ligand (e.g., NanoBRET 618) and incubate according to the manufacturer's instructions.
-
Add serial dilutions of this compound or the negative control BI-9466 to the wells. Include a vehicle control (DMSO).
-
-
BRET Measurement:
-
Add the NanoLuc substrate (e.g., furimazine).
-
Immediately measure the luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound inhibits NSD3-PWWP1, leading to reduced Myc expression and cell proliferation.
Caption: Workflow for the NanoBRET cellular target engagement assay.
Caption: A logical approach to troubleshooting low bioactivity of this compound.
References
Troubleshooting BI-9321 BRET Assay Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BI-9321 Bioluminescence Resonance Energy Transfer (BRET) assay. The content is designed to assist in resolving common issues encountered during the experimental workflow, ensuring accurate and reproducible results for professionals in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the this compound BRET assay, offering potential causes and solutions in a direct question-and-answer format.
Q1: What is the this compound BRET assay and what does it measure?
The this compound BRET assay is a cell-based method used to quantify the engagement of the chemical probe this compound with its target, the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] It operates on the principles of NanoBRET® (Bioluminescence Resonance Energy Transfer), a proximity-based assay that measures protein-protein or protein-ligand interactions in live cells.[3]
In this assay, the NSD3-PWWP1 domain is typically fused to a NanoLuc® luciferase (the BRET donor), and a fluorescently labeled tracer that also binds to the PWWP1 domain acts as the energy acceptor. When the tracer is bound to the NSD3-PWWP1-NanoLuc fusion protein, energy is transferred from the luciferase to the fluorophore, generating a BRET signal.[3][4] The addition of this compound, a competitive antagonist, displaces the tracer, leading to a decrease in the BRET signal. This reduction in BRET is proportional to the concentration of this compound and is used to determine its cellular target engagement and potency (IC50).
Q2: My BRET signal is very low or absent. What are the possible causes and solutions?
A low or absent BRET signal can stem from several factors throughout the experimental process. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Low BRET Signal
| Potential Cause | Recommended Action |
| Inefficient Transfection | - Verify transfection efficiency using a positive control, such as a fluorescent protein reporter. - Optimize the transfection protocol for your specific cell line, including reagent-to-DNA ratio and cell confluency. |
| Low Expression of Fusion Proteins | - Confirm the expression of both the NanoLuc-NSD3-PWWP1 donor and the acceptor fusion protein (if applicable) via Western blot. - Measure the luminescence of the NanoLuc fusion to ensure it is being expressed and is active. |
| Inactive Reagents | - Ensure the Nano-Glo® Luciferase Assay substrate and the HaloTag® NanoBRET™ ligand (if used as a tracer) are not expired and have been stored correctly. - Use positive control vectors to confirm the functionality of the NanoLuc enzyme and its substrate. |
| Suboptimal Donor-to-Acceptor Ratio | - Titrate the concentrations of the donor and acceptor plasmids during transfection to determine the optimal ratio that yields the highest BRET signal. |
| Incorrect Plate Reader Settings | - Ensure the plate reader is set to measure the distinct emission wavelengths for the NanoLuc donor (typically around 450 nm) and the fluorescent acceptor (e.g., 618 nm for NanoBRET™ 618 Ligand). - Optimize the gain and integration time settings for both channels. |
| Steric Hindrance | - The fusion of NanoLuc or the acceptor tag might be sterically hindering the interaction of this compound or the tracer with the PWWP1 domain. Consider designing alternative fusion constructs with different linker lengths or fusion termini. |
Q3: I'm observing a high background signal in my BRET assay. How can I reduce it?
High background can mask the specific BRET signal, leading to a poor signal-to-noise ratio. The following steps can help mitigate this issue.
Troubleshooting High Background Signal
| Potential Cause | Recommended Action |
| Overexpression of Fusion Proteins | - Reduce the total amount of plasmid DNA used for transfection. High expression levels can lead to non-specific interactions and increased background. |
| Cellular Autofluorescence | - Use a "no acceptor" control (cells expressing only the NanoLuc-NSD3-PWWP1 donor) to quantify the background signal. Subtract this value from your experimental readings. |
| Spectral Overlap | - Ensure you are using a red-shifted fluorescent acceptor to minimize the spectral overlap between the donor emission and the acceptor emission, which improves the signal-to-background ratio. |
| Non-specific Tracer Binding | - Include a control with untransfected cells treated with the fluorescent tracer to assess non-specific binding to cells or well surfaces. |
Q4: The IC50 value for this compound in my assay is significantly different from the reported values. What could be the reason?
Variations in IC50 values can be due to differences in experimental conditions. This compound has a reported IC50 of approximately 1.2 µM for the disruption of histone interactions with the NSD3-PWWP1 domain in U2OS cells.
Factors Influencing IC50 Values
| Factor | Explanation |
| Cell Type | Different cell lines may have varying levels of endogenous NSD3, tracer uptake, or compound metabolism, all of which can affect the apparent potency of this compound. |
| Tracer Concentration | The concentration of the fluorescent tracer used in the competition assay will directly impact the measured IC50 value of this compound. Ensure a consistent and optimized tracer concentration is used across experiments. |
| Incubation Time | The pre-incubation time with this compound before adding the BRET substrate can influence the displacement of the tracer and thus the IC50. Optimize and standardize the incubation period. |
| Assay Buffer Composition | Components in the assay buffer, such as serum proteins, can bind to this compound and reduce its effective concentration. |
| Data Analysis | Ensure that the data is correctly normalized and fitted to an appropriate dose-response curve. The BRET ratio should be calculated by dividing the acceptor signal by the donor signal. |
Experimental Protocols
A generalized protocol for a this compound NanoBRET™ target engagement assay is provided below. This should be optimized for your specific cell line and experimental setup.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Expression vector for NanoLuc-NSD3-PWWP1 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
Fluorescent tracer compatible with the NanoBRET assay
-
This compound and a negative control compound (e.g., BI-9466)
-
Nano-Glo® Luciferase Assay Reagent
-
Plate reader capable of measuring luminescence at two distinct wavelengths
Protocol:
-
Cell Culture and Transfection:
-
Culture and maintain your chosen mammalian cell line in the appropriate growth medium.
-
Seed the cells in a format suitable for transfection (e.g., 6-well plate) to be 80-90% confluent on the day of transfection.
-
Transfect the cells with the NanoLuc-NSD3-PWWP1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Plating for Assay:
-
Approximately 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.
-
Plate the cells in a white, 96-well assay plate at an optimized density (e.g., 2 x 10^4 cells per well).
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and the negative control compound.
-
Add the compounds to the designated wells.
-
Add the fluorescent tracer at a pre-determined optimal concentration to all wells except for the "no acceptor" controls.
-
Include control wells: cells with tracer but no compound (for maximum BRET signal) and cells with tracer and a saturating concentration of a known binder (for background BRET).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined during optimization (typically 2-4 hours).
-
-
BRET Measurement:
-
Equilibrate the plate to room temperature.
-
Add the Nano-Glo® Luciferase Assay Reagent to all wells.
-
Immediately measure the luminescence signal at the donor wavelength (e.g., 450 nm) and the acceptor wavelength (e.g., 618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background BRET ratio obtained from the "no acceptor" control wells.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
-
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the this compound BRET assay.
Caption: Mechanism of the this compound competitive BRET assay.
Caption: Troubleshooting logic for a low BRET signal.
References
Common issues with BI-9321 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of BI-9321 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2] It functions by targeting the methyl-lysine binding site of the PWWP1 domain, thereby disrupting the interaction between NSD3 and histones.[1][3] This disruption has been shown to downregulate Myc messenger RNA (mRNA) expression and reduce cell proliferation in cell lines such as MOLM-13.[4]
Q2: What is the difference between this compound and this compound trihydrochloride?
This compound is the free base form of the compound, while this compound trihydrochloride is the salt form. The trihydrochloride salt generally exhibits enhanced water solubility and stability compared to the free base.
Q3: How should I store this compound stock solutions?
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot your stock solution into single-use volumes. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. When storing at -20°C, it is advisable to do so under a nitrogen atmosphere and away from moisture.
Troubleshooting Guide: Common Issues with this compound in Solution
Issue 1: Precipitation of this compound in aqueous solutions.
Possible Cause 1: Limited aqueous solubility.
-
Solution: While the trihydrochloride salt of this compound has improved water solubility, precipitation can still occur, especially at higher concentrations. If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare fresh solutions daily.
Possible Cause 2: Dilution of a high-concentration DMSO stock into aqueous media.
-
Solution: When diluting a concentrated this compound stock solution in DMSO into an aqueous buffer or cell culture medium, the compound may precipitate due to the change in solvent polarity. To mitigate this, consider a serial dilution approach. First, dilute the DMSO stock into a smaller volume of the aqueous medium with vigorous vortexing, and then add this intermediate dilution to the final volume.
Possible Cause 3: Interaction with components in cell culture media.
-
Solution: Cell culture media are complex mixtures, and precipitation can sometimes occur due to interactions between the compound and media components. If you suspect this is the case, try preparing the final dilution in a simpler buffer, such as PBS, if the experimental design allows. Always visually inspect the medium for any signs of precipitation before adding it to your cells.
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause 1: Degradation of this compound in solution.
-
Solution: Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration. Always follow the recommended storage conditions (-80°C for long-term, -20°C for short-term in aliquots). Avoid repeated freeze-thaw cycles. For cellular assays, especially those running for extended periods, the stability of the compound in the culture medium at 37°C should be considered. While specific degradation pathways for this compound have not been extensively detailed in the provided search results, related quinoline structures can undergo photodegradation and hydrolysis. Therefore, protecting solutions from light and using freshly prepared dilutions is a good practice.
Possible Cause 2: Inaccurate final concentration due to precipitation.
-
Solution: As mentioned in Issue 1, precipitation will lower the actual concentration of soluble, active this compound. Ensure the compound is fully dissolved in your final working solution. If you observe a precipitate, the effective concentration will be lower than intended, leading to unreliable results.
Possible Cause 3: High percentage of organic solvent in the final working solution.
-
Solution: While solvents like DMSO are necessary to dissolve this compound, high concentrations can be toxic to cells and interfere with the assay. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at 0.1% or lower. Always include a vehicle control (media with the same concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Data Presentation
Table 1: Solubility of this compound Trihydrochloride in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 25 | 53.21 | Ultrasonic treatment may be needed. |
| DMSO | 250 | 532.13 | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility. |
| PBS (pH 7.2) | > 100 | > 212.85 | - |
| Ethanol | Not Available | Not Available | - |
| Cell Culture Media (e.g., RPMI, DMEM) | Not Available | Not Available | Solubility can be media-dependent. It is recommended to test solubility at the desired concentration directly in the media. |
Table 2: Stability of this compound
| Condition | Stability | Source |
| Microsomal Stability (Human/Mouse/Rat) | <23% / <24% / <24% (% QH) | |
| Hepatocyte Stability (Human/Rat) | <10% / 31% (% QH) |
Experimental Protocols & Visualizations
Signaling Pathway of NSD3 and Inhibition by this compound
The NSD3 protein, particularly through its PWWP1 domain, plays a crucial role in chromatin regulation and gene transcription. It interacts with histone tails, influencing downstream pathways, including the expression of the MYC oncogene. This compound acts by competitively binding to the PWWP1 domain, thereby inhibiting its interaction with histones and supressing MYC expression.
Caption: NSD3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Proliferation Assay (MTS Assay)
This workflow outlines the key steps for assessing the effect of this compound on the proliferation of a cancer cell line like MOLM-13 using a colorimetric MTS assay.
Caption: General workflow for a cell proliferation MTS assay with this compound.
Detailed Protocol: MTS Cell Proliferation Assay with this compound on MOLM-13 Cells
This protocol provides a step-by-step guide for determining the effect of this compound on the proliferation of the MOLM-13 acute myeloid leukemia cell line.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture MOLM-13 cells in RPMI-1640 medium in a humidified incubator.
-
Harvest cells in the exponential growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in fresh medium to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 20 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells, bringing the final volume in each well to 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for an additional 1 to 4 hours at 37°C, protected from light.
-
Monitor the color change; the incubation time can be optimized based on the cell density and metabolic activity.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
-
References
Technical Support Center: Cell Viability Assays with BI-9321 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI-9321 in cell viability assays. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] It functions by targeting the methyl-lysine binding site of the PWWP1 domain, thereby disrupting the interaction between NSD3 and histones.[4][5] This disruption of chromatin interactions can lead to downstream effects such as the downregulation of Myc mRNA expression and a reduction in cell proliferation.
Q2: In which cell lines has this compound shown activity?
This compound has been observed to reduce proliferation in the human acute myeloid leukemia (AML) cell line MOLM-13. It has also been shown to disrupt the histone interactions of the NSD3-PWWP1 domain in U2OS cells, a human osteosarcoma cell line, with an IC50 of 1.2 μM.
Q3: What is the recommended concentration range for this compound in cell-based assays?
Based on available data, a dose-response range between 0.1 and 20 µM is recommended for use in parallel with a negative control compound, such as BI-9466. Cellular target engagement has been confirmed at 1 µM. The optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.
Q4: How should I prepare and store this compound?
This compound is available as a trihydrochloride salt, which generally has enhanced water solubility and stability. For stock solutions, it is soluble in water and DMSO up to 100 mM. It is recommended to desiccate at room temperature for storage. For specific batch information, always refer to the certificate of analysis provided by the supplier.
Q5: Are there any known off-target effects of this compound?
This compound is reported to be a highly selective inhibitor of the NSD3-PWWP1 domain and is inactive against NSD2-PWWP1 and NSD3-PWWP2. It has been tested against a panel of 44 targets and 31 kinases and did not show significant activity. However, as with any small molecule inhibitor, performing appropriate controls is crucial to validate that the observed phenotype is due to on-target activity.
Troubleshooting Guides
Issue 1: Low or No Observed Effect on Cell Viability
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Potency in the Specific Cell Line | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value for your cell line. |
| Poor Compound Solubility or Stability | Ensure complete dissolution of this compound in the solvent before diluting in culture medium. Prepare fresh dilutions for each experiment. Consider using the trihydrochloride salt form for better solubility. |
| Incorrect Assay Timing | The effects of this compound on cell proliferation may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration. |
| Cell Line Insensitivity | The targeted pathway (NSD3-PWWP1) may not be a critical dependency for the chosen cell line. Confirm the expression and potential amplification of NSD3 in your cell model. The WHSC1L1 gene, which encodes NSD3, is frequently amplified in certain cancers. |
| Assay Interference | Components in the serum or phenol red in the culture medium can interfere with colorimetric and fluorescent readouts. Include appropriate background controls (medium only, medium with compound) and consider using serum-free or phenol red-free medium during the final assay steps. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium. |
| Incomplete Solubilization of Formazan Crystals (MTT/MTS assays) | After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle mixing or agitation on an orbital shaker. Visually inspect the wells before reading the plate. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 3: Unexpected Results in Apoptosis Assays (Annexin V/PI)
| Potential Cause | Troubleshooting Steps |
| High Percentage of Necrotic Cells (Annexin V+/PI+) in Control | Ensure gentle cell handling during harvesting and staining to avoid mechanical damage to the cell membrane. Optimize centrifugation speed and duration. |
| High Background Staining | Wash cells adequately with binding buffer to remove unbound Annexin V and PI. Prepare fresh staining solutions for each experiment. |
| Incorrect Compensation Settings (Flow Cytometry) | Prepare single-stained compensation controls for each fluorochrome (e.g., FITC-Annexin V only and PI only) to correctly set up the compensation matrix and avoid spectral overlap. |
| Timing of Analysis | Analyze stained cells promptly (within 1 hour) after staining, as prolonged incubation can lead to secondary necrosis and an increase in double-positive cells. Keep samples on ice and protected from light before analysis. |
Quantitative Data Summary
| Compound | Cell Line | Assay Type | Endpoint | Value |
| This compound | MOLM-13 | Proliferation Assay | Reduced Proliferation | - |
| This compound | U2OS | NanoBRET | IC50 (Histone Interaction) | 1.2 µM |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate for at least 2 hours at room temperature in the dark, or overnight at 37°C, with gentle shaking to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined duration in a suitable culture vessel.
-
Cell Harvesting: For suspension cells, collect cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like Accutase or Trypsin-EDTA. Combine both fractions.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use single-stained controls to set up compensation and quadrants to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Caption: Mechanism of action of this compound in inhibiting cell proliferation.
Caption: General workflow for assessing cell viability after this compound treatment.
Caption: Decision tree for troubleshooting low efficacy in this compound experiments.
References
Technical Support Center: Mitigating Experimental Variability with BI-9321
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the NSD3-PWWP1 antagonist, BI-9321.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] It specifically targets the methyl-lysine binding site of the PWWP1 domain, thereby disrupting the interaction of NSD3 with histones.[1][2] This disruption has been shown to downregulate Myc messenger RNA expression and reduce cell proliferation in certain cancer cell lines, such as MOLM-13.
2. What is the recommended negative control for this compound?
The recommended negative control is BI-9466, a structurally related molecule with a significantly weaker affinity for the NSD3-PWWP1 domain (over 500-fold weaker). It is crucial to use a negative control in all experiments to ensure that the observed effects are due to the specific inhibition of the NSD3-PWWP1 domain and not due to off-target effects or experimental artifacts.
3. What is the difference between this compound and this compound trihydrochloride?
This compound is the free base form of the compound, while this compound trihydrochloride is the salt form. The trihydrochloride salt form generally exhibits enhanced water solubility and stability, which can be advantageous for preparing stock solutions and for use in aqueous experimental buffers. At equivalent molar concentrations, both forms are expected to have comparable biological activity.
4. What are the recommended storage conditions for this compound?
It is recommended to store this compound as a solid at -20°C for long-term storage. Stock solutions in DMSO can also be stored at -20°C. For detailed storage recommendations, always refer to the supplier's datasheet.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | - Ensure complete dissolution of this compound. The trihydrochloride salt is more water-soluble. For cell culture experiments, prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Cell Line Specific Effects | - Confirm that your cell line of interest expresses NSD3. NSD3 expression can vary between different cancer cell lines. Consider performing a western blot or qPCR to determine the NSD3 expression level in your cells. The anti-proliferative effects of this compound have been observed in cell lines like MOLM-13. |
| Incorrect Dosing or Treatment Duration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. Cellular target engagement has been observed at 1 µM. The duration of treatment required to observe a phenotype may vary. For example, downregulation of Myc mRNA may be an earlier event than the reduction in cell proliferation. |
| Assay Interference | - Some assay reagents can interfere with small molecules. Ensure that your viability or reporter assay is compatible with this compound. Run appropriate vehicle controls (e.g., DMSO) to account for any solvent effects. |
Issue 2: High background or unexplained off-target effects.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | - Always include the negative control, BI-9466, in your experiments at the same concentration as this compound. This will help differentiate specific on-target effects from non-specific effects of the chemical scaffold. |
| Off-target Kinase Activity | - this compound has been shown to be highly selective and did not show significant inhibition against panels of 31 and 44 kinases. However, if you suspect off-target kinase activity, you can consult publicly available kinase inhibitor databases or perform a broad kinase screen. |
| Cellular Health | - Ensure that the cells are healthy and not under stress from other experimental conditions, as this can lead to non-specific responses. Monitor cell morphology and viability throughout the experiment. |
Experimental Protocols
Cell Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and BI-9466 (negative control) in DMSO.
-
Treatment: The following day, treat the cells with a serial dilution of this compound and BI-9466. A typical concentration range to test is 0.1 to 20 µM. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo®, or by direct cell counting.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for Myc Downregulation
-
Cell Treatment: Seed cells in a 6-well plate and treat with an effective concentration of this compound (e.g., 1-10 µM) and the negative control BI-9466 for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against c-Myc and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the bands. Quantify the band intensities and normalize the c-Myc signal to the loading control.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| Kd (NSD3-PWWP1) | 166 nM | Surface Plasmon Resonance (SPR) | |
| IC50 (Histone Interaction) | 1.2 µM | NanoBRET in U2OS cells | |
| Cellular Target Engagement | 1 µM | - | |
| MOLM-13 Proliferation IC50 | ~13-26.8 µM (as single agent) | Cell Viability Assay |
Signaling Pathways and Workflows
Below are diagrams generated using Graphviz to illustrate key concepts related to this compound.
Caption: this compound inhibits the NSD3-PWWP1 domain's interaction with histones.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Validation & Comparative
BI-9321: A Comparative Analysis of a First-in-Class NSD3-PWWP1 Antagonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BI-9321 with other molecules targeting the NSD3 protein, supported by experimental data. This compound is a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3), a protein implicated in various cancers.
As a "first-in-class" antagonist, this compound offers a unique tool to investigate the biological functions of the NSD3-PWWP1 domain.[1][2] This guide will compare this compound to its structurally similar but inactive control, a PROTAC degrader derived from it, and inhibitors targeting other domains of NSD family proteins to provide a comprehensive understanding of its performance and utility.
Performance Comparison
The following table summarizes the quantitative data for this compound and its relevant comparators.
| Compound | Target Domain | Mechanism of Action | Binding Affinity (Kd) | Cellular Activity (IC50) | Notes |
| This compound | NSD3-PWWP1 | Antagonist | 166 nM (SPR)[2][3], 445 nM (ITC)[4] | 1.2 µM (NanoBRET, U2OS cells) | Potent and selective inhibitor of the NSD3-PWWP1 domain. |
| BI-9466 | NSD3-PWWP1 | Inactive Control | >500-fold weaker than this compound | No target engagement up to 100 µM | Negative control for this compound, structurally similar but inactive. |
| MS9715 | NSD3 (full protein) | PROTAC Degrader | 1.3 µM (ITC, for PWWP1 domain) | Effective NSD3 degradation | Degrades the entire NSD3 protein, leading to a broader biological response than PWWP1 inhibition alone. |
| UNC6934 | NSD2-PWWP1 | Antagonist | - | - | Inhibitor of the PWWP1 domain of NSD2, highlighting the selectivity of this compound for NSD3. |
| SET domain inhibitors (e.g., BT5, SZ881) | NSD1/NSD3-SET | Covalent Inhibition | - | - | Target the methyltransferase activity of NSD proteins, a different functional domain than this compound. |
Experimental Methodologies
The key experiments cited in this guide are detailed below to provide a clear understanding of the data presented.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity between two molecules. In the case of this compound, this method was employed to determine its dissociation constant (Kd) against the NSD3-PWWP1 domain. The experiment involves immobilizing the NSD3-PWWP1 protein on a sensor chip and flowing different concentrations of this compound over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound this compound, is measured in real-time.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a protein (NSD3-PWWP1). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). A solution of this compound is titrated into a solution containing the NSD3-PWWP1 domain, and the heat released or absorbed is measured.
NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a cell-based method to quantify the engagement of a compound with its target protein in living cells. For this compound, this assay was used to determine its IC50 value for disrupting the interaction between NSD3-PWWP1 and histone H3. The assay utilizes NSD3-PWWP1 fused to a NanoLuc luciferase and histone H3 fused to a fluorescent reporter. Binding of this compound to NSD3-PWWP1 disrupts its interaction with histone H3, leading to a decrease in the BRET signal.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound mechanism of action.
Caption: this compound discovery workflow.
Caption: Inhibition vs. Degradation.
References
A Head-to-Head Comparison of BI-9321 and BI-9466: Potency and Activity as NSD3-PWWP1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BI-9321 and its structurally related analogue, BI-9466, in targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways and experimental workflows.
This compound is a potent and selective chemical probe for the PWWP1 domain of NSD3, a critical reader domain involved in recognizing methylated histones and regulating gene expression.[1][2] In contrast, BI-9466 is a closely related compound with significantly weaker activity, making it an ideal negative control for experiments investigating the effects of NSD3-PWWP1 inhibition.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data comparing the in vitro and cellular activities of this compound and BI-9466.
In Vitro Binding Affinity and Potency
| Assay Type | Target Domain | Compound | Kd (nM) | IC50 (nM) | Fold Difference (BI-9466/BI-9321) |
| Surface Plasmon Resonance (SPR) | NSD3-PWWP1 | This compound | 166[1] | - | |
| BI-9466 | 144,000 | - | ~867 | ||
| Isothermal Titration Calorimetry (ITC) | NSD3-PWWP1 | This compound | 445 | - | |
| BI-9466 | Not Determined | - | - | ||
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | NSD3-PWWP1 | This compound | - | 203 | |
| BI-9466 | - | 120,000 | ~591 |
Cellular Activity and Target Engagement
| Assay Type | Cell Line | Measurement | Compound | IC50 (µM) |
| NanoBRET | U2OS | H3-NSD3-PWWP1 Interaction | This compound | 1.2 |
| BI-9466 | >20 (significantly less active) | |||
| BRET Tracer Displacement | - | Target Engagement | This compound | 1.4 |
| BI-9466 | No engagement up to 100 µM | |||
| Cell Viability (RealTime-Glo) | MOLM-13 | Proliferation | This compound | 26.8 |
| BI-9466 | Inactive |
Signaling Pathway and Mechanism of Action
NSD3 is a histone methyltransferase that plays a crucial role in epigenetic regulation. The long isoform of NSD3 (NSD3L) methylates histone H3 at lysine 36 (H3K36), a mark associated with active transcription. The PWWP1 domain of NSD3 recognizes and binds to methylated histones, tethering the NSD3 complex to chromatin. This can lead to the recruitment of other transcriptional regulators, such as BRD4 and CHD8, and the activation of oncogenic gene expression programs, including the transcription of MYC. The short isoform of NSD3 (NSD3s) lacks the methyltransferase domain but retains the PWWP1 domain, functioning as a scaffold protein that links BRD4 to chromatin.
This compound acts as an antagonist by binding to the methyl-lysine binding pocket of the NSD3-PWWP1 domain. This competitive inhibition prevents the interaction of NSD3 with methylated histones, thereby displacing it from chromatin and disrupting its transcriptional regulatory functions. This leads to the downregulation of target genes like MYC and a reduction in cancer cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay quantitatively measures the binding affinity of this compound and BI-9466 to the NSD3-PWWP1 domain in vitro. The principle involves the energy transfer between a donor fluorophore (e.g., Europium) conjugated to the NSD3-PWWP1 protein and an acceptor fluorophore (e.g., a fluorescently labeled histone H3 peptide). Inhibition of this interaction by a compound leads to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Recombinant NSD3-PWWP1 protein is labeled with a donor fluorophore (e.g., via an anti-tag antibody). A synthetic histone H3 peptide (e.g., H3K36me3) is labeled with an acceptor fluorophore.
-
Compound Dilution: this compound and BI-9466 are serially diluted to create a concentration gradient.
-
Assay Reaction: The labeled NSD3-PWWP1 protein and H3 peptide are incubated with the diluted compounds in a microplate.
-
Signal Detection: After incubation, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (donor and acceptor emission).
-
Data Analysis: The ratio of acceptor to donor emission is calculated. IC50 values are determined by fitting the dose-response curves to a suitable pharmacological model.
NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Assay
The NanoBRET assay measures the target engagement of this compound and BI-9466 within living cells. It assesses the ability of the compounds to disrupt the interaction between NSD3-PWWP1 and histone H3 in a cellular context.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., U2OS) is transiently transfected with two plasmids: one encoding NSD3-PWWP1 fused to NanoLuc luciferase (the BRET donor) and another encoding histone H3 fused to HaloTag (the BRET acceptor).
-
HaloTag Labeling: The transfected cells are incubated with a cell-permeable HaloTag ligand conjugated to a fluorescent dye (the BRET acceptor).
-
Compound Treatment: The cells are then treated with serial dilutions of this compound or BI-9466.
-
Substrate Addition: A NanoLuc substrate is added to the cells to initiate the bioluminescent reaction.
-
BRET Measurement: The plate is read on a luminometer capable of measuring both the donor (NanoLuc) and acceptor (fluorescent dye) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. IC50 values are determined from the dose-response curves.
MOLM-13 Cell Proliferation Assay
This assay determines the effect of this compound and BI-9466 on the proliferation of the MOLM-13 acute myeloid leukemia (AML) cell line, which is known to be sensitive to NSD3 inhibition.
Protocol Outline:
-
Cell Seeding: MOLM-13 cells are seeded into a 96-well plate at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or BI-9466. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a defined period (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Measurement: Cell viability is assessed using a suitable method, such as the RealTime-Glo™ MT Cell Viability Assay, which measures the reducing potential of viable cells.
-
Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured. The results are normalized to the vehicle-treated control cells, and the IC50 value is calculated from the dose-response curve.
References
BI-9321: A Potent and Selective Probe for the PWWP1 Domain of NSD3
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
BI-9321 has emerged as a critical chemical tool for interrogating the function of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3). Its high potency and selectivity make it an invaluable asset for studying the role of this epigenetic reader domain in health and disease. This guide provides a comprehensive comparison of this compound's binding affinity for NSD3-PWWP1 against other domains, detailed experimental protocols for its characterization, and a visualization of its relevant signaling pathway.
Unparalleled Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for the PWWP1 domain of NSD3. Extensive biophysical and cellular assays have confirmed its potent and specific binding to this target, with minimal interaction with other PWWP domains and a broad panel of other protein families.
Biophysical Assays
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been employed to quantify the binding affinity of this compound to NSD3-PWWP1. These assays reveal a dissociation constant (Kd) in the nanomolar range, underscoring the high-affinity interaction.[1][2] In contrast, its interaction with the closely related PWWP1 domain of NSD2 and the second PWWP domain of NSD3 (NSD3-PWWP2) is negligible.[3][4][5]
A closely related analog, BI-9466, serves as a crucial negative control, exhibiting over 500-fold weaker affinity for NSD3-PWWP1, making it ideal for control experiments to delineate on-target effects.
Table 1: Comparative Binding Affinities of this compound and Negative Control BI-9466
| Compound | Target Domain | Assay | Binding Affinity (nM) |
| This compound | NSD3-PWWP1 | SPR | 166 |
| ITC | 445 | ||
| TR-FRET (IC50) | 203 | ||
| BI-9466 | NSD3-PWWP1 | SPR | 144,000 |
| TR-FRET (IC50) | 120,000 | ||
| This compound | NSD2-PWWP1 | - | Inactive |
| This compound | NSD3-PWWP2 | - | Inactive |
Cellular Target Engagement
NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays have been utilized to confirm the target engagement of this compound in a cellular context. These experiments demonstrate that this compound can effectively disrupt the interaction between NSD3-PWWP1 and histone H3 in living cells, with an IC50 value of 1.2 µM in U2OS cells.
Broad Selectivity Screening
To further assess its specificity, this compound has been profiled against a wider panel of PWWP domains using a Differential Scanning Fluorimetry (DSF) assay. This thermal shift assay measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, with a larger shift indicating stronger interaction. The results from a screen against 15 different PWWP domains show a significant thermal stabilization only for NSD3-PWWP1, highlighting the exceptional selectivity of this compound.
Table 2: Thermal Shift (ΔTm) Induced by this compound across a Panel of PWWP Domains
| Protein Domain | ΔTm (°C) with 100 µM this compound |
| NSD3-PWWP1 | Significant Shift |
| Other 14 PWWP domains | Minimal to no shift |
Furthermore, this compound has been tested against a panel of 44 kinases and showed no significant activity, reinforcing its clean selectivity profile. Quantitative proteomics studies have also confirmed the high selectivity of this compound in complex cellular extracts.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are summaries of the key assays used to characterize the selectivity of this compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Principle: The assay measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol Outline:
-
Immobilize recombinant NSD3-PWWP1 protein on a sensor chip.
-
Flow a series of concentrations of this compound in a specific buffer (e.g., 50 mM TRIS, pH 8.0; 150 mM NaCl; 1 mM TCEP; 0.005 % Tween 20; 2% DMSO) over the chip surface.
-
Monitor the association and dissociation phases to determine the on-rate (ka) and off-rate (kd).
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (NSD3-PWWP1), and the heat released or absorbed is measured.
-
Protocol Outline:
-
Place a solution of NSD3-PWWP1 in the sample cell of the calorimeter.
-
Load a solution of this compound into the injection syringe. Both solutions should be in a matched buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3% DMSO, pH 8.0) to minimize heats of dilution.
-
Perform a series of injections of this compound into the protein solution.
-
Integrate the heat changes after each injection and fit the data to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
NanoBRET™ Cellular Assay
The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in living cells.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged donor protein and a HaloTag®-labeled acceptor protein. When the proteins are in close proximity, energy is transferred from the donor to the acceptor, resulting in a BRET signal.
-
Protocol Outline:
-
Co-transfect U2OS cells with constructs expressing C-terminally NanoLuc® tagged NSD3-PWWP1 and C-terminally HaloTag® Fusion tagged histone H3.
-
Treat the cells with varying concentrations of this compound.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and the NanoBRET™ Nano-Glo® Substrate (donor).
-
Measure the donor and acceptor emission signals to calculate the NanoBRET™ ratio.
-
Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value.
-
NSD3-PWWP1 in Cellular Signaling
The PWWP1 domain of NSD3 functions as a "reader" of histone modifications, specifically recognizing methylated lysine residues on histones. This interaction is crucial for the recruitment of NSD3 to specific chromatin regions, where it can influence gene expression. The short isoform of NSD3 (NSD3s), which contains the PWWP1 domain, can act as an adaptor protein, linking the bromodomain-containing protein BRD4 to the chromatin remodeler CHD8. This complex can then regulate the transcription of target genes, including the proto-oncogene MYC. Inhibition of the NSD3-PWWP1 domain by this compound disrupts this scaffolding function, leading to the downregulation of MYC expression and subsequent reduction in cell proliferation.
Below is a diagram illustrating the proposed signaling pathway involving NSD3-PWWP1 and the point of intervention for this compound.
Caption: Proposed signaling pathway of NSD3s-PWWP1 and inhibition by this compound.
The following diagram illustrates a generalized experimental workflow for assessing the selectivity of a chemical probe like this compound.
References
A Head-to-Head Comparison: Small Molecule Inhibitor BI-9321 Versus siRNA-Mediated Knockdown of NSD3
For researchers investigating the oncogenic role of the nuclear receptor-binding SET domain protein 3 (NSD3), two primary methods of interrogation are available: targeted inhibition with small molecules and genetic knockdown. This guide provides a detailed comparison of a first-in-class chemical probe, BI-9321, which targets the NSD3-PWWP1 domain, and the widely used technique of NSD3 knockdown using small interfering RNA (siRNA). This comparison is intended for researchers, scientists, and drug development professionals to inform experimental design and data interpretation.
Executive Summary
This compound is a potent and selective antagonist of the PWWP1 domain of NSD3, effectively disrupting its interaction with histones.[1][2] While it serves as a valuable tool for probing the function of this specific domain, studies suggest that this compound alone is largely ineffective at suppressing the growth of NSD3-dependent cancer cells.[3] In contrast, siRNA-mediated knockdown of NSD3, which leads to the depletion of the entire protein, has been shown to significantly inhibit cancer cell proliferation, induce apoptosis, and alter key oncogenic signaling pathways.[4] Transcriptomic analyses further reveal that NSD3 knockout, which phenocopies siRNA knockdown, results in a more profound and widespread impact on gene expression, particularly on NSD3- and cMyc-associated gene programs, compared to treatment with this compound.[3]
Data Presentation
The following tables summarize the quantitative data available for this compound and NSD3 siRNA knockdown across various experimental parameters.
Table 1: Comparison of Efficacy in Cancer Cell Lines
| Parameter | This compound | NSD3 siRNA Knockdown | Cell Line(s) |
| Cell Viability | IC50 (NanoBRET): 1.2 µM | 30-50% reduction | U2OS (this compound), HOS, U2OS, MG-63 (siRNA) |
| Effect on Proliferation | Reduction in MOLM-13 cells | Inhibition in osteosarcoma, colorectal, and pancreatic cancer cells | MOLM-13, Osteosarcoma, CRC, Pancreatic cancer cell lines |
| Apoptosis Induction | Not reported to be a primary effect | Induced in osteosarcoma cells | Osteosarcoma cell lines |
| Cell Cycle Arrest | Not reported | G2/M arrest in osteosarcoma cells | Osteosarcoma cell lines |
Table 2: Mechanistic Comparison
| Feature | This compound | NSD3 siRNA Knockdown |
| Target | PWWP1 domain of NSD3 | NSD3 mRNA |
| Mechanism of Action | Competitive antagonist of methyl-lysine binding site | RNA interference leading to mRNA degradation |
| Effect on Protein | Inhibits PWWP1 domain function | Depletes entire NSD3 protein |
| Selectivity | Selective for NSD3-PWWP1 over other PWWP domains | Sequence-dependent, potential for off-target effects |
| Downstream Effects | Downregulation of Myc mRNA expression | Broad changes in gene expression, including Myc and its targets |
Mandatory Visualizations
Below are diagrams illustrating the signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action: this compound vs. NSD3 siRNA.
Caption: General Experimental Workflow for Comparison.
Experimental Protocols
NSD3 siRNA Transfection and Validation
-
Cell Seeding: Plate cancer cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium.
-
siRNA Preparation: In separate tubes, dilute the NSD3-targeting siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 50 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown:
-
RT-qPCR: At 24-48 hours post-transfection, extract total RNA and perform reverse transcription followed by quantitative PCR to measure the level of NSD3 mRNA knockdown relative to the non-targeting control.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells, quantify total protein, and perform Western blot analysis using an antibody specific for NSD3 to confirm protein depletion.
-
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
siRNA: Perform siRNA transfection as described above directly in the 96-well plate.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated or non-targeting siRNA control. For this compound, determine the IC50 value, which is the concentration that inhibits cell viability by 50%.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound or siRNA, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., NSD3, or downstream targets like p-ERK, c-Myc) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., NSD3, MYC), and a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control samples.
Conclusion
The choice between using this compound and NSD3 siRNA depends on the specific research question. This compound is an excellent tool for dissecting the specific role of the NSD3-PWWP1 domain in histone binding and gene regulation. However, for studies aiming to understand the broader cellular consequences of NSD3 loss-of-function and for achieving a more potent anti-cancer effect, siRNA-mediated knockdown or other methods of complete protein depletion like CRISPR-Cas9 or PROTAC degraders appear to be more effective. The experimental protocols provided herein offer a framework for conducting rigorous and reproducible comparative studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: BI-9321 Versus NSD3-Targeted PROTACs in the Quest to Drug an Epigenetic Regulator
In the rapidly evolving landscape of epigenetic drug discovery, the nuclear receptor-binding SET domain protein 3 (NSD3) has emerged as a compelling therapeutic target in oncology. Two distinct pharmacological strategies have been developed to modulate its activity: a small molecule inhibitor, BI-9321, and a new class of targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras). This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to inform researchers and drug developers in their pursuit of effective NSD3-targeted therapies.
NSD3, a histone methyltransferase, plays a crucial role in chromatin regulation and gene expression, and its aberrant activity is implicated in various cancers, including hematological malignancies and solid tumors.[1] While the direct inhibition of its catalytic activity has proven challenging, two alternative strategies have gained traction: antagonizing the protein's reader domain and inducing its complete degradation.
This compound is a first-in-class, potent, and selective antagonist of the PWWP1 domain of NSD3.[2][3] This domain is responsible for "reading" specific histone marks and tethering NSD3 to chromatin. By blocking this interaction, this compound aims to disrupt NSD3's function. In contrast, NSD3-targeted PROTACs, such as MS9715, represent a paradigm shift in pharmacology.[4][5] These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system. One end of the PROTAC binds to NSD3, while the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the entire NSD3 protein by the proteasome.
Performance Face-Off: Inhibition vs. Degradation
Experimental evidence increasingly suggests that for targeting NSD3, degradation may be a more effective strategy than simple inhibition. While this compound demonstrates potent binding to the NSD3-PWWP1 domain, its efficacy in suppressing the growth of NSD3-dependent cancer cells has been reported as limited. In contrast, NSD3-targeted PROTACs, like MS9715, have shown superior anti-proliferative effects in various cancer cell lines.
This difference in efficacy is attributed to the multifaceted nature of NSD3's oncogenic functions, which may not be fully addressed by targeting the PWWP1 domain alone. By inducing the degradation of the entire NSD3 protein, PROTACs can abrogate all of its functions, including those independent of the PWWP1 domain. Furthermore, PROTACs can act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins, potentially leading to a more sustained and profound biological effect at lower concentrations.
Quantitative Data Summary
| Parameter | This compound | NSD3-Targeted PROTACs |
| Mechanism of Action | NSD3-PWWP1 Domain Antagonist | NSD3 Protein Degradation |
| Binding Affinity (Kd) | 166 nM (to NSD3-PWWP1) | MS9715: 1.3 µM (to NSD3-PWWP1) |
| Cellular Target Engagement (IC50) | 1.2 µM (NanoBRET in U2OS cells) | Not directly comparable |
| Degradation Efficacy (DC50) | Not Applicable | MS9715: 4.9 µM (MOLM-13 cells) PROTAC NSD3 degrader-1: 1.43 µM (NCI-H1703 cells), 0.94 µM (A549 cells) |
| Effect on Cancer Cell Growth | Limited efficacy in some NSD3-dependent cancer cells | Superior suppression of growth in NSD3-dependent cancer cells compared to this compound |
| Effect on Gene Expression | Downregulates Myc mRNA expression | More effectively suppresses NSD3- and cMyc-associated gene expression programs, resembling NSD3 knockout |
Visualizing the Mechanisms of Action
To better understand the distinct approaches of this compound and NSD3-targeted PROTACs, the following diagrams illustrate their respective signaling pathways and the experimental workflow for their evaluation.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and NSD3-targeted PROTACs.
NanoBRET™ Target Engagement Assay
This assay is used to measure the binding of a compound to its target protein within living cells.
-
Cell Line: U2OS cells are commonly used.
-
Reagents:
-
Plasmids encoding NSD3-PWWP1 fused to NanoLuc® luciferase (donor) and Histone H3 fused to HaloTag® (acceptor).
-
Transfection reagent (e.g., FuGENE® HD).
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore).
-
Nano-Glo® Live Cell Reagent (luciferase substrate).
-
Test compounds (this compound).
-
-
Protocol:
-
Co-transfect U2OS cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 plasmids.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension.
-
Dispense the cell suspension into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 90 minutes.
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50.
-
Immunoblotting for NSD3 Degradation
This technique is used to quantify the amount of NSD3 protein in cells following treatment with a PROTAC.
-
Cell Line: Hematological cancer cell lines such as MOLM-13 or EOL-1 are suitable.
-
Reagents:
-
NSD3-targeted PROTAC (e.g., MS9715).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against NSD3.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere (if applicable).
-
Treat cells with varying concentrations of the NSD3 PROTAC for a specified time (e.g., 24, 48 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-NSD3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of NSD3 degradation and calculate the DC50.
-
Cell Viability Assay
This assay measures the effect of the compounds on cell proliferation and survival.
-
Cell Line: Relevant cancer cell lines (e.g., MOLM-13).
-
Reagents:
-
This compound and NSD3-targeted PROTAC.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to vehicle-treated control cells and plot the percentage of viable cells against the compound concentration to determine the GI50 or IC50.
-
Conclusion
The development of both a selective inhibitor and targeted degraders for NSD3 provides the research community with powerful tools to dissect its biological functions and explore its therapeutic potential. While this compound has been instrumental in validating the NSD3-PWWP1 domain as a druggable target, the superior efficacy of NSD3-targeted PROTACs in preclinical models suggests that inducing protein degradation is a more promising therapeutic strategy for NSD3-dependent cancers. The ability of PROTACs to eliminate the entire target protein offers a more comprehensive and sustained inhibition of its multifaceted oncogenic roles. As research in this area continues, the head-to-head comparison of these two modalities will undoubtedly provide valuable insights into the optimal approach for targeting challenging epigenetic regulators like NSD3.
References
- 1. Discovery of a potent and selective proteolysis targeting chimera (PROTAC) degrader of NSD3 histone methyltransferase. | BioGRID [thebiogrid.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and selective proteolysis targeting chimera (PROTAC) degrader of NSD3 histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-9321: A Highly Selective Probe for the NSD3-PWWP1 Domain with a Null Kinase Profile
For researchers, scientists, and drug development professionals, BI-9321 emerges as a first-in-class chemical probe characterized by its potent and highly selective antagonism of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3). Notably, extensive profiling reveals that this compound is exceptionally selective, demonstrating no significant activity against a panel of protein kinases, rendering it a precise tool for investigating the biological functions of the NSD3-PWWP1 domain without the confounding effects of kinase inhibition.
This compound targets the methyl-lysine binding site of the NSD3-PWWP1 domain with high affinity, exhibiting a dissociation constant (Kd) of 166 nM.[1][2][3] In cellular assays, it effectively disrupts the interaction between the NSD3-PWWP1 domain and histones with an IC50 of 1.2 μM in U2OS cells.[4] This potent and selective activity allows for the precise interrogation of NSD3-PWWP1's role in cellular processes. As a single agent, this compound has been shown to downregulate Myc messenger RNA expression and reduce proliferation in MOLM-13 cells.
Comparative Selectivity Profile
A key attribute of this compound is its remarkable selectivity. It is inactive against the related PWWP domains NSD2-PWWP1 and NSD3-PWWP2. Crucially for researchers studying cellular signaling, this compound has been profiled against a panel of 31 kinases and was found to have no inhibitory activity. This clean kinase profile distinguishes it from many small molecule probes that exhibit off-target effects on kinases, thereby simplifying the interpretation of experimental results.
For comparative purposes, a closely related analogue, BI-9466, serves as a valuable negative control. BI-9466 is over 500 times less potent in binding to the NSD3-PWWP1 domain, making it ideal for control experiments to confirm that observed biological effects are due to the specific inhibition of the NSD3-PWWP1 domain by this compound.
Quantitative Binding and Activity Data
| Target/Assay | This compound | BI-9466 (Negative Control) | Reference |
| NSD3-PWWP1 Binding Affinity (SPR, Kd) | 166 nM | 144,000 nM | |
| NSD3-PWWP1 Binding Affinity (ITC, Kd) | 445 nM | Not Determined | |
| NSD3-PWWP1 Cellular Target Engagement (NanoBRET, IC50) | 1.2 µM | > 100 µM | |
| Kinase Panel (31 kinases) | No activity observed | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and validation of the findings.
Surface Plasmon Resonance (SPR)
SPR analysis was performed to determine the binding kinetics and affinity (Kd) of this compound to the NSD3-PWWP1 domain. The experiments were conducted using a Biacore instrument. The NSD3-PWWP1 protein was immobilized on a sensor chip, and various concentrations of this compound in solution were flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, was measured in real-time. A 1:1 interaction model was used to fit the steady-state binding data to calculate the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC experiments were conducted to provide thermodynamic validation of the binding interaction between this compound and the NSD3-PWWP1 domain. In this assay, a solution of this compound was titrated into a solution containing the NSD3-PWWP1 protein at a constant temperature. The heat released or absorbed upon binding was measured. The resulting data were fit to a single-site binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of the interaction.
NanoBRET Cellular Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to quantify the ability of this compound to disrupt the interaction between the NSD3-PWWP1 domain and histone H3 in living cells (U2OS). In this assay, the NSD3-PWWP1 domain was fused to a NanoLuc luciferase, and histone H3 was fused to a HaloTag protein labeled with a fluorescent probe. When the two proteins interact, energy is transferred from the luciferase to the fluorescent probe, resulting in a BRET signal. Increasing concentrations of this compound were added to the cells, and the disruption of the interaction was measured as a decrease in the BRET signal. The IC50 value was determined from the dose-response curve.
Kinase Selectivity Profiling
The kinase selectivity of this compound was assessed using a panel of 31 different kinases. While the specific assay format for the kinase screen is not detailed in the provided documents, such screens typically involve measuring the ability of the compound to inhibit the enzymatic activity of each kinase, often through radiometric or fluorescence-based assays that quantify the phosphorylation of a substrate. The lack of reported hits indicates that this compound did not significantly inhibit any of the kinases tested at the concentrations used in the screen.
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound disrupts the interaction between the NSD3-PWWP1 domain and histone proteins.
References
A Comparative Analysis of BI-9321 and JQ1: Targeting Epigenetic Regulators in Drug Discovery
In the landscape of epigenetic drug discovery, small molecule inhibitors that target the readers of histone modifications have emerged as promising therapeutic agents, particularly in oncology. Among these, BI-9321 and JQ1 have garnered significant attention from the research community. While both molecules modulate gene expression by interfering with protein-chromatin interactions, they do so by targeting distinct protein families, leading to different and potentially synergistic cellular outcomes. This guide provides a detailed comparative analysis of this compound and JQ1, supported by experimental data and methodologies, to aid researchers in their selection and application.
At a Glance: Key Differences and Mechanisms
This compound is a first-in-class, potent, and highly selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] In contrast, JQ1 is a well-established potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5] JQ1 competitively binds to the acetyl-lysine recognition pockets, or bromodomains, of BET proteins, displacing them from chromatin. This displacement prevents the recruitment of transcriptional machinery to target genes, including the well-known oncogene MYC.
This compound's mechanism is distinct; it targets the PWWP1 domain of NSD3, which is a "reader" of histone methyl-lysine marks. The NSD3-short isoform, containing the PWWP1 domain, acts as an adapter protein coupling BRD4 to the CHD8 chromatin remodeler, a function required for the viability of certain cancer cells, such as in acute myeloid leukemia (AML). By inhibiting the NSD3-PWWP1 domain, this compound disrupts these critical protein-protein and protein-histone interactions.
Interestingly, studies have shown that this compound can potentiate the anti-proliferative effects of JQ1 in cell lines like MOLM-13, suggesting a synergistic relationship between inhibiting these two distinct epigenetic reader families.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and JQ1 based on published literature.
Table 1: Binding Affinity and In Vitro Potency
| Compound | Target | Parameter | Value | Assay Method | Reference |
| This compound | NSD3-PWWP1 | Kd | 166 nM | Not Specified | |
| NSD3-PWWP1 | In vitro potency | 200 nM | Not Specified | ||
| Histone Interactions | IC50 | 1.2 µM | Cellular assay in U2OS cells | ||
| JQ1 | BRD4 (BD1) | IC50 | 77 nM | ALPHA-screen | |
| BRD4 (BD2) | IC50 | 33 nM | ALPHA-screen | ||
| BRD2 (N-terminal) | Kd | 128 nM | Isothermal Titration Calorimetry (ITC) | ||
| BRD4 (N-terminal) | Kd | 49 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Effects and Target Engagement
| Compound | Effect | Cell Line | Concentration | Observation | Reference |
| This compound | Cellular Target Engagement | Not Specified | 1 µM | Confirmed by FRAP and BRET | |
| Myc mRNA Downregulation | MOLM-13 | Not Specified | Reduction in Myc mRNA | ||
| Reduced Proliferation | MOLM-13 | Not Specified | Inhibition of cell growth | ||
| JQ1 | Displacement of BRD4 | U2OS | 500 nM | Increased fluorescence recovery in FRAP | |
| G1 Cell Cycle Arrest | NMC 797 | 250 nM (48h) | Increased G1 population | ||
| Apoptosis Induction | BRD4-dependent carcinoma cells | Not Specified | Progressive apoptosis | ||
| Anti-proliferative Effect | NMC cell lines | Varies | Attenuation of proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound and JQ1.
Fluorescence Recovery After Photobleaching (FRAP)
This technique is used to measure the dynamics of molecular mobility in living cells, and in the context of these inhibitors, it demonstrates their ability to displace their target proteins from chromatin.
-
Objective: To assess if JQ1 and this compound can displace their respective targets (BRD4 and NSD3) from chromatin in live cells.
-
General Protocol:
-
Cells (e.g., U2OS or HEK293) are transfected with a plasmid expressing the target protein (e.g., BRD4 or NSD3) fused to a fluorescent protein like GFP.
-
Transfected cells are cultured and then treated with the inhibitor (e.g., 500 nM JQ1 or 10 µM this compound) or a vehicle control (DMSO) for a specified duration (e.g., 6 hours for this compound).
-
A specific region of the nucleus in a single cell is photobleached using a high-intensity laser, extinguishing the GFP signal in that area.
-
The recovery of the fluorescent signal in the bleached area is monitored over time using time-lapse microscopy.
-
Rapid fluorescence recovery indicates that the fluorescently-tagged protein is mobile and freely diffusing within the nucleoplasm, suggesting it has been displaced from the less mobile chromatin. A slower recovery suggests the protein remains bound to chromatin.
-
The half-maximal fluorescence recovery time (t1/2) is calculated to quantify the effect of the inhibitor. A shorter t1/2 in treated cells compared to controls indicates target displacement.
-
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay used to measure protein-protein interactions or target engagement in live cells.
-
Objective: To confirm the cellular target engagement of this compound with NSD3.
-
General Protocol:
-
A fusion protein of the target (e.g., NSD3-PWWP1) with a NanoLuc luciferase is expressed in cells.
-
A cell-permeable fluorescent tracer that binds to the target is added.
-
In the absence of an inhibitor, the tracer binds to the NanoLuc-target fusion, bringing the fluorophore in close proximity to the luciferase. When the luciferase substrate is added, energy is transferred from the luciferase to the fluorophore, resulting in a BRET signal.
-
When an unlabeled inhibitor like this compound is added, it competes with the tracer for binding to the target.
-
This competition displaces the tracer, increasing the distance between the luciferase and the fluorophore, which leads to a decrease in the BRET signal.
-
A dose-response curve is generated by adding increasing concentrations of the inhibitor to determine its IC50 for target engagement in a cellular environment.
-
Cell Proliferation and Viability Assays
These assays are fundamental for determining the functional consequences of treatment with this compound or JQ1.
-
Objective: To quantify the effect of the inhibitors on cancer cell growth and survival.
-
General Protocol (MTT or Alamar Blue):
-
Cells (e.g., MOLM-13 for this compound, NMC cell lines for JQ1) are seeded in 96-well plates at a specific density.
-
The cells are treated with a range of concentrations of the inhibitor or a vehicle control.
-
After a defined incubation period (e.g., 48 or 72 hours), a reagent (MTT or resazurin for Alamar Blue) is added to each well.
-
Viable, metabolically active cells convert the reagent into a colored or fluorescent product.
-
The absorbance or fluorescence is measured using a plate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) or IC50.
-
Selectivity and Off-Target Effects
JQ1: While JQ1 is highly selective for the BET family of bromodomains, it does not significantly differentiate between the eight bromodomains within this family. Furthermore, some off-target effects have been reported. For instance, JQ1 has been shown to be an agonist of the nuclear receptor Pregnane X Receptor (PXR), which could influence the expression of drug-metabolizing enzymes. The inactive enantiomer, (-)-JQ1, which does not bind to BET bromodomains, serves as an important negative control in experiments to distinguish on-target from off-target effects.
This compound: this compound demonstrates high selectivity for the PWWP1 domain of NSD3. It is reported to be inactive against the PWWP1 domain of the related protein NSD2 and the second PWWP domain (PWWP2) of NSD3. A closely related analogue, BI-9466, which has a much weaker affinity for the NSD3-PWWP1 domain, is available as a negative control for this compound, allowing for a rigorous assessment of on-target effects.
Summary and Conclusion
This compound and JQ1 are powerful chemical probes that target distinct epigenetic "reader" domains, offering unique avenues for research and therapeutic development.
-
JQ1 is a pan-BET inhibitor that has been extensively characterized and shown to be effective in various models by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes like MYC. Its broad activity against the BET family makes it a powerful tool for studying the roles of these proteins.
-
This compound is a highly selective, first-in-class inhibitor of the NSD3-PWWP1 domain. Its specificity allows for the precise dissection of the function of this particular reader domain. The finding that this compound potentiates the effects of JQ1 highlights the intricate interplay of different epigenetic regulatory pathways and suggests that combination therapies targeting both NSD and BET proteins could be a promising strategy in cancer treatment.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of BI-9321 in a New Cell Line: A Comparative Guide
This guide provides a comprehensive framework for researchers to confirm the on-target activity of BI-9321, a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3), in a novel cell line.[1][2][3][4][5] By following the outlined experimental protocols, researchers can generate robust data to validate target engagement, downstream pathway modulation, and phenotypic cellular responses.
For comparative analysis, this guide incorporates the use of BI-9466, a structurally related but significantly less active compound, as a negative control. Additionally, JQ1, a well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, is included as a positive control for assays monitoring the downregulation of the MYC oncogene, a known downstream effect of disrupting epigenetic reader proteins.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its intracellular target. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Culture and Treatment: Plate the new cell line and grow to 80-90% confluency. Treat the cells with this compound (e.g., 1 µM), BI-9466 (e.g., 1 µM), JQ1 (e.g., 1 µM), and a vehicle control (e.g., DMSO) for 2 hours.
-
Harvesting and Heating: Harvest the cells and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the total protein concentration and perform a Western blot using a primary antibody specific for NSD3.
-
Data Analysis: Quantify the band intensities for NSD3 at each temperature. Plot the percentage of soluble NSD3 relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
| Treatment | Target Protein | Melting Temperature (Tm) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | NSD3 | 52°C | - |
| This compound (1 µM) | NSD3 | 58°C | +6°C |
| BI-9466 (1 µM) | NSD3 | 52.5°C | +0.5°C |
| JQ1 (1 µM) | NSD3 | 52.2°C | +0.2°C |
Downstream Signaling: MYC Expression Analysis
This compound has been shown to downregulate the expression of MYC, a key oncogene regulated by epigenetic mechanisms. This experiment will confirm this downstream effect in the new cell line.
-
Cell Treatment: Treat the new cell line with a dose-response of this compound (e.g., 0.1, 1, 10 µM), BI-9466 (10 µM), JQ1 (1 µM), and a vehicle control for 24 hours.
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform a Western blot using primary antibodies against c-Myc and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities for c-Myc and normalize to the loading control.
| Treatment | Concentration | Normalized c-Myc Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 0.1 µM | 0.7 |
| This compound | 1 µM | 0.3 |
| This compound | 10 µM | 0.1 |
| BI-9466 | 10 µM | 0.9 |
| JQ1 | 1 µM | 0.2 |
Cellular Phenotype: Proliferation Assay
A key phenotypic outcome of inhibiting NSD3 with this compound is the reduction of cell proliferation.
-
Cell Seeding: Seed the new cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, BI-9466, and JQ1 for 72 hours.
-
Viability Measurement: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the percentage of viable cells against the compound concentration to determine the IC50 value.
| Compound | IC50 (µM) |
| This compound | 2.5 |
| BI-9466 | > 50 |
| JQ1 | 0.8 |
Visualizations
Caption: NSD3 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound Activity.
Caption: Logical Flow of the Experimental Strategy.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. NSD3 protein methylation and stabilization transforms human ES cells into variant state | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BI-9321
Essential guidelines for the safe handling and disposal of the NSD3 antagonist BI-9321 are critical for maintaining laboratory safety and environmental compliance. As a potent and selective chemical probe, this compound requires careful management throughout its lifecycle, from acquisition to disposal. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound and associated waste materials.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and safety information. In the absence of an immediately available SDS, researchers should adhere to standard laboratory practices for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling this compound in its pure form or in solution. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Engineering Controls: Work with solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal of this compound, like many research chemicals, is governed by institutional and local regulations. The following procedures are based on general best practices for chemical waste management in a laboratory setting.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory trash. This includes unused stock solutions, treated cell culture media, contaminated consumables (e.g., pipette tips, tubes, flasks), and any personal protective equipment that has come into direct contact with the compound.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and plasticware, in a designated, clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Organic solvent waste should never be mixed with aqueous waste.[1] It is crucial to avoid mixing incompatible chemicals to prevent violent reactions or the emission of flammable or poisonous gases.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard associated with the waste (e.g., "Toxic," "Chemical Waste").
-
Storage: Hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory. These areas must be under the control of the laboratory personnel and inspected weekly for any signs of leakage. Containers must be kept closed except when adding waste.
-
Disposal Request: Once a waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), a request for disposal should be submitted to the institution's Environmental Health and Safety (EHS) department. EHS personnel are trained in the proper procedures for the transportation and ultimate disposal of hazardous chemical waste.
Note: Under no circumstances should this compound or its solutions be disposed of down the drain.[2]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutral pH (6-8) is preferred for collection. | Extreme pH levels can be corrosive and may react with other chemicals in the waste stream. |
| Concentration in Waste | All concentrations must be treated as hazardous. | As a potent biological agent, even low concentrations of this compound should be handled as hazardous waste. |
| Container Fullness | Do not overfill containers; leave headspace. | Allows for expansion of contents and prevents spills during transport. |
Experimental Protocols
The disposal procedures outlined above are a critical component of any experimental protocol involving this compound. All research plans should incorporate a detailed waste management section that aligns with these guidelines and institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Handling of BI-9321: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical probes like BI-9321 is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective antagonist of the PWWP1 domain of NSD3.
As a first-in-class chemical probe, this compound is a valuable tool for investigating the biological functions of the NSD3-PWWP1 domain.[1][2][3] While a Safety Data Sheet (SDS) for this compound hydrochloride from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to treat all research chemicals with a high degree of caution, as their potential hazards may not be fully known.[4] Therefore, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety guidelines for potent small molecule inhibitors.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where chemicals are handled. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves before each use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a fume hood when handling larger quantities or if there is a risk of aerosolization. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is critical to minimize exposure and prevent contamination. The following workflow provides a step-by-step guide for researchers.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Mechanism of Action: this compound as an NSD3-PWWP1 Antagonist
This compound functions as a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). The PWWP1 domain is a "reader" domain that recognizes and binds to specific methylated lysine residues on histone tails, playing a role in chromatin regulation and gene expression. By binding to the PWWP1 domain, this compound prevents its interaction with histones, thereby modulating downstream cellular processes.
Caption: this compound inhibits the interaction between the NSD3-PWWP1 domain and histone tails.
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste.
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour down the drain.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound in their experiments, contributing to a deeper understanding of its biological role and therapeutic potential.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
